molecular formula C6H4F2IN B1434482 3,4-Difluoro-5-iodoaniline CAS No. 1806292-41-0

3,4-Difluoro-5-iodoaniline

Cat. No.: B1434482
CAS No.: 1806292-41-0
M. Wt: 255 g/mol
InChI Key: IPKKNWHPWHRIFG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-iodoaniline is a useful research compound. Its molecular formula is C6H4F2IN and its molecular weight is 255 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKNWHPWHRIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4-Difluoro-5-iodoaniline CAS 1806292-41-0 supplier

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Difluoro-4-iodoaniline: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Isomer Identification

Halogenated anilines are foundational scaffolds in modern medicinal chemistry, serving as versatile starting materials for the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). Their utility stems from the unique electronic and steric properties conferred by halogen substituents, which can profoundly influence molecular interactions, metabolic stability, and bioavailability. This guide focuses on a particularly valuable, multi-functionalized building block for researchers in drug discovery.

A point of clarification is essential. The query for CAS number 1806292-41-0 (3,4-Difluoro-5-iodoaniline) does not correspond to a readily available commercial product or extensively documented chemical entity. However, the closely related and commercially prevalent structural isomer, 3,5-Difluoro-4-iodoaniline (CAS: 1542-34-3) , is widely used in synthetic chemistry.[1] Given its significance and availability, this guide will provide an in-depth technical overview of 3,5-Difluoro-4-iodoaniline, which is presumed to be the compound of interest for advanced research and development applications.

Section 2: Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. 3,5-Difluoro-4-iodoaniline possesses a unique arrangement of substituents on the aniline core, each contributing to its overall reactivity and physical characteristics.

Caption: Molecular structure of 3,5-Difluoro-4-iodoaniline.

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1542-34-3[1]
Molecular Formula C₆H₄F₂IN[1]
Molecular Weight 255.01 g/mol [1]
Appearance White to yellow or light brown solid
Melting Point 112 °C[2]
Boiling Point 270.6 °C at 760 mmHg[2]
Purity Typically ≥96%
InChI Key CHXXMQJPYOKYSB-UHFFFAOYSA-N[1]

Section 3: Significance in Drug Discovery & Medicinal Chemistry

The strategic placement of fluorine, iodine, and amine functional groups makes 3,5-Difluoro-4-iodoaniline a highly valuable building block. Each group serves a distinct and synergistic purpose in the design and synthesis of novel therapeutic agents. Iodoanilines, in general, are crucial intermediates in the synthesis of APIs for a range of treatments, including anti-inflammatory, antiviral, and anti-cancer drugs.[3]

The utility of this specific molecule can be understood through its three key functional components:

  • Iodine Atom : Serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[4] This is fundamental for building molecular complexity and exploring the structure-activity relationship (SAR) of a drug candidate.

  • Fluorine Atoms : The two fluorine atoms, positioned meta to the amine group, exert a strong electron-withdrawing effect. This modulates the pKa of the aniline nitrogen, influencing its basicity and interaction potential within a biological target. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile (e.g., half-life) of a drug.[5]

  • Aniline Moiety : The primary amine is a common pharmacophore in many drug classes. It can act as a hydrogen bond donor and is a key site for further functionalization, such as amide bond formation, alkylation, or diazotization to introduce other functionalities.

Medicinal_Chemistry_Rationale cluster_groups Functional Groups cluster_roles Strategic Roles in Drug Design Compound 3,5-Difluoro-4-iodoaniline Iodo Iodine (at C4) Fluoro Di-Fluoro (at C3, C5) Aniline Aniline (NH2 at C1) Coupling Versatile Handle for Cross-Coupling Reactions (Suzuki, Buchwald, etc.) Iodo->Coupling enables Modulation Modulates Electronic Properties (pKa, lipophilicity) Fluoro->Modulation achieves Metabolism Blocks Metabolic Oxidation (Increases Half-Life) Fluoro->Metabolism achieves Pharmacophore Key Pharmacophore & Synthetic Handle Aniline->Pharmacophore provides

Caption: Strategic roles of the functional groups in 3,5-Difluoro-4-iodoaniline.

Section 4: Supplier Specifications and Quality Control

When sourcing this building block for research or process development, it is crucial to consider the purity and specifications provided by suppliers. Below is a comparative summary of typical product specifications from established chemical vendors.

SupplierProduct CodePurity SpecificationPhysical FormStorage Temperature
Sigma-Aldrich BLD Pharmatech (BL3H97B9E926)98%White to Yellow Solid2-8°C, sealed in dry, keep in dark place
Sigma-Aldrich ChemScene LLC (CIAH987F689A)96%Solid4°C, protect from light
Fluorochem F03329896%SolidN/A
ChemScene CS-W021814>98%Solid2-8°C, protect from light

Self-Validating Quality Control Protocol:

To ensure the identity and purity of the received material, a multi-faceted analytical approach is recommended. This serves as a self-validating system before committing the material to a synthetic route.

  • Identity Verification (LC-MS): Liquid Chromatography-Mass Spectrometry is the primary tool for identity confirmation.

    • Rationale: This technique confirms the molecular weight and provides retention time data. The presence of the iodine atom gives a characteristic isotopic pattern that can be observed.[6]

    • Methodology: A reversed-phase C18 column is typically effective.[7][8] A gradient elution with mobile phases such as water and acetonitrile (both often containing 0.1% formic or acetic acid for better ionization) is standard.[8] The mass spectrometer should be run in positive ion mode to detect the protonated molecule [M+H]⁺ at approximately 255.94 m/z.

  • Purity Assessment (HPLC-UV): High-Performance Liquid Chromatography with a UV detector is used for quantitative purity analysis.

    • Rationale: HPLC separates the main compound from any impurities. UV detection allows for the quantification of the peak area percentage, which corresponds to the purity.

    • Methodology: Use the same or a similar column and mobile phase system as for LC-MS. Monitor at a wavelength where the aniline chromophore absorbs, typically around 254 nm or 280 nm. The purity is determined by the ratio of the main peak's area to the total area of all peaks.

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation.

    • Rationale: ¹H NMR will show the chemical shifts and coupling patterns of the aromatic protons. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. ¹³C NMR provides information on the carbon skeleton.

    • Expected Signals: In ¹H NMR, a triplet signal would be expected for the two equivalent aromatic protons due to coupling with the two adjacent fluorine atoms.

Section 5: Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A primary application of 3,5-Difluoro-4-iodoaniline is in forming C-C bonds via Suzuki coupling. This protocol describes a representative procedure for coupling it with a generic boronic acid.

Rationale for Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or one formed in situ from Pd(OAc)₂ and a phosphine ligand, is standard for this transformation. The ligand choice is critical for catalyst stability and efficiency.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Solvent: A mixed solvent system, often an organic solvent (like dioxane or toluene) with water, is used to dissolve both the organic-soluble starting materials and the inorganic base.

Experimental_Workflow_Suzuki start Start: Assemble Reagents reagents 1. Charge Reactor: - 3,5-Difluoro-4-iodoaniline (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) start->reagents solvent 2. Add Degassed Solvents (e.g., Dioxane/H₂O) reagents->solvent degas 3. Degas Mixture (N₂ or Ar purge) solvent->degas heat 4. Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS degas->heat quench 5. Work-up: Cool & Quench (Add H₂O & Ethyl Acetate) heat->quench extract 6. Liquid-Liquid Extraction - Separate organic layer - Wash with brine quench->extract dry 7. Dry & Concentrate - Dry over Na₂SO₄ - Evaporate solvent extract->dry purify 8. Purify Crude Product (Column Chromatography) dry->purify analyze 9. Analyze Final Product (NMR, LC-MS, HRMS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 3,5-Difluoro-4-iodoaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodoaniline is consumed (typically 4-12 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Section 6: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring lab safety and maintaining the integrity of the compound. Information is aggregated from multiple safety data sheets (SDS).[2][9][10]

  • Hazard Identification:

    • Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

    • Causes skin irritation and serious eye irritation.[1][9]

    • May cause respiratory irritation.[1][9]

    • Classified as a combustible liquid in some forms.[9]

  • Precautionary Measures & PPE:

    • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2][9]

    • Personal Protective Equipment (PPE): Wear protective gloves (chemical impermeable), protective clothing, and eye/face protection (safety glasses or goggles).[2][9]

    • Handling: Avoid breathing dust, mist, or vapors.[2] Wash skin thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[9]

  • First Aid:

    • Inhalation: Move the person to fresh air.[9]

    • Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[9]

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed.[2]

    • Store locked up.[2]

    • Recommended storage is in a dry, dark place at refrigerated temperatures (2-8 °C).

Section 7: Conclusion

3,5-Difluoro-4-iodoaniline (CAS 1542-34-3) is a strategically designed and highly effective building block for pharmaceutical research and development. Its trifunctional nature—a reactive iodine for cross-coupling, metabolism-blocking fluorine atoms, and a versatile aniline core—provides medicinal chemists with a powerful tool for constructing complex molecules and fine-tuning their properties. Adherence to rigorous quality control and safety protocols is paramount to successfully leveraging this compound in the synthesis of next-generation therapeutics.

Section 8: References

  • HPLC Methods for analysis of 3,4-Difluoroaniline, HELIX Chromatography. [Link]

  • 3,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 12982461, PubChem. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes, Vanderbilt University. [Link]

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water, U.S. Environmental Protection Agency. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry, ResearchGate. [Link]

Sources

Technical Whitepaper: 3,4-Difluoro-5-Iodoaniline in Advanced Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemical Identity

In modern drug discovery and agrochemical development, polyhalogenated anilines serve as indispensable building blocks. 3,4-Difluoro-5-iodoaniline (systematically equivalent to 3-iodo-4,5-difluoroaniline due to the symmetry of the parent aniline ring) is a highly specialized aromatic amine[1].

The strategic placement of these halogens is not arbitrary. As a Senior Application Scientist, I frequently leverage this specific substitution pattern to achieve dual objectives: the two fluorine atoms significantly enhance the metabolic stability and lipophilicity of the resulting pharmacophore, while the iodine atom provides an exceptionally reactive, orthogonal handle for transition-metal-catalyzed cross-coupling reactions.

Structural Causality & Physicochemical Properties

The molecular formula for this compound is C6H4F2IN .

Molecular Weight Calculation:

  • Carbon (C6): 6 × 12.011 = 72.066 g/mol

  • Hydrogen (H4): 4 × 1.008 = 4.032 g/mol

  • Fluorine (F2): 2 × 18.998 = 37.996 g/mol

  • Iodine (I1): 1 × 126.904 = 126.904 g/mol

  • Nitrogen (N1): 1 × 14.007 = 14.007 g/mol

  • Total Exact Mass: 255.01 g/mol

Understanding the thermodynamic properties of these bonds is critical for designing chemoselective reactions. Table 1 summarizes the key quantitative data that dictates the behavior of this molecule in a reactor.

Table 1: Key Chemical Parameters of C6H4F2IN
PropertyValueCausality / Implication in Synthesis
Molecular Formula C6H4F2INCore scaffold for halogenated active pharmaceutical ingredients (APIs).
Molecular Weight 255.01 g/mol Verified by mass spectrometry (ESI-MS) as the [M+H]+ peak at ~256 m/z[2].
C-I Bond Dissociation Energy ~65 kcal/molWeakest bond in the molecule; ensures high chemoselectivity during Pd-catalyzed couplings without C-F bond cleavage.
C-F Bond Dissociation Energy ~115 kcal/molHighly stable; resists metabolic degradation (e.g., CYP450 oxidation) in in vivo models.

Note: Baseline physicochemical metrics are consistent with structurally analogous isomers such as 3,5-difluoro-4-iodoaniline[2].

Applications in Drug Discovery

Halogenated anilines are frequently utilized in the synthesis of kinase inhibitors. For instance, closely related molecular scaffolds, such as 2-chloro-4,5-difluoro-3-iodoaniline, have been patented and heavily utilized as precursors for the treatment of BRAF-associated diseases and tumors[3]. The 3,4-difluoro-5-iodo substitution pattern allows medicinal chemists to rapidly generate libraries of biaryl compounds via the 5-position while maintaining the crucial hydrogen-bond donating capability of the primary amine.

Experimental Methodology: Self-Validating Suzuki-Miyaura Coupling

A robust experimental protocol must be a self-validating system —incorporating built-in quality control checkpoints to ensure that failures are detected immediately, preventing the waste of downstream resources. The following methodology details the chemoselective cross-coupling of this compound with an aryl boronic acid.

Phase 1: Reagent Preparation and Degassing
  • Step 1: Charge a flame-dried Schlenk flask with this compound (1.0 eq, 255 mg, 1.0 mmol), aryl boronic acid (1.2 eq, 1.2 mmol), and the catalyst Pd(dppf)Cl2 (0.05 eq, 5 mol%).

    • Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand suppresses reductive elimination side-reactions (such as protodehalogenation) and accelerates the transmetalation step.

  • Step 2: Add anhydrous K2CO3 (2.0 eq) as the base. Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H2O (10 mL).

  • Step 3 (Critical): Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen actively degrades the Pd(0) active catalytic species into inactive Pd(II) oxides, stalling the reaction and promoting unwanted boronic acid homocoupling.

Phase 2: Reaction Initiation and In-Process Monitoring
  • Step 4: Heat the reaction mixture to 85°C under a positive pressure of Argon.

  • Step 5: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.

    • Self-Validation Checkpoint: The reaction is proceeding correctly only if the extracted ion chromatogram (EIC) shows the disappearance of the m/z 256 [M+H]+ peak (starting material) and the emergence of the target product mass. If m/z 256 persists alongside a strong m/z 128 peak (protodeiodination), the catalyst has been poisoned or the boronic acid has degraded.

Phase 3: Workup and Final Characterization
  • Step 6: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 20 mL) to remove the aqueous base and water-soluble boronic acid byproducts.

  • Step 7: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Step 8: Purify via flash column chromatography (Hexanes/EtOAc gradient). Verify the final structure using 19F NMR (expecting two distinct fluorine signals due to asymmetry introduced by the new biaryl bond) and 1H NMR.

Mechanistic Pathway Visualization

The success of the aforementioned protocol relies entirely on the rapid oxidative addition of the Pd(0) catalyst into the weak C-I bond, leaving the strong C-F bonds completely untouched. The logical flow of this catalytic cycle is mapped below.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)-Ar-I Complex Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Biaryl Complex OxAdd->TransMet + Base, Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Aniline Product RedElim->Product Substrate This compound (Electrophile) Substrate->OxAdd Boronic Aryl Boronic Acid (Nucleophile) Boronic->TransMet

Catalytic cycle of Pd-catalyzed cross-coupling utilizing this compound.

References

  • National Center for Biotechnology Information. "3,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 12982461 - PubChem". PubChem Database. Available at:[Link]

  • Google Patents. "US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders".

Sources

Strategic Procurement & Utilization of 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Procurement & Application Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists

Navigating Isomer Complexity in Fluorinated Scaffolds

Executive Summary: The "Isomer Trap"

In the high-stakes environment of lead optimization, 3,4-difluoro-5-iodoaniline represents a high-value, albeit challenging, building block. It offers a unique substitution pattern where the iodine "handle" is positioned meta to the amine and adjacent to the fluorine motif, allowing for orthogonal functionalization distinct from the more common para-iodo variants.

Critical Advisory: There is a high risk of vendor confusion between This compound (the target) and the commercially abundant 3,5-difluoro-4-iodoaniline (CAS 1542-34-3). Due to the directing effects of the amine group, direct iodination of 3,4-difluoroaniline typically yields the ortho-isomer (2-iodo or 6-iodo), making the 5-iodo variant a likely candidate for custom synthesis rather than off-the-shelf procurement.

This guide outlines the technical specifications for sourcing this rare isomer and provides a validated protocol for its downstream application in Suzuki-Miyaura cross-coupling.

Chemical Profile & Procurement Specifications

When issuing a Request for Quote (RFQ) to Contract Research Organizations (CROs) or catalog vendors, precise specification is required to avoid receiving the wrong regioisomer.

Target Molecule Specifications
FeatureSpecificationNotes
Chemical Name This compound Synonym: 5-Amino-2,3-difluoroiodobenzene
Structure Benzene ring: 1-NH₂, 3-F, 4-F, 5-ICRITICAL: Verify substitution pattern.
Molecular Formula C₆H₄F₂INMW: 254.94 g/mol
CAS Number Verify with VendorOften confused with 1542-34-3 (3,5-difluoro-4-iodo).[1]
Purity >97.0% (HPLC)
Regio-Purity >99% Must be confirmed by ¹H-NMR and ¹⁹F-NMR.
Appearance Off-white to pale brown solidLight sensitive (store in amber vials).
The "Isomer Trap" Visualization

The following diagram illustrates the structural difference and the synthetic challenge.

IsomerMap Target TARGET: This compound (Rare/Custom Synthesis) Common COMMON IMPOSTER: 3,5-Difluoro-4-iodoaniline (CAS 1542-34-3) Target->Common Do NOT Confuse Precursor Starting Material: 3,4-Difluoroaniline Precursor->Target Requires Blocking groups or Halex Reaction DirectIod Direct Iodination Product: 2-Iodo-3,4-difluoroaniline (Ortho-directed) Precursor->DirectIod Electrophilic Substitution (NIS/I2)

Figure 1: Structural divergence and procurement risks. Direct iodination of the precursor does NOT yield the target 5-iodo isomer.

Quality Control: The Self-Validating Protocol

Do not accept a Certificate of Analysis (CoA) based solely on LC-MS, as isomers often co-elute. You must demand ¹H-NMR coupling analysis .

  • Target (this compound): The two aromatic protons are at positions 2 and 6. They are meta to each other and will show weak coupling (

    
     Hz) or appear as singlets/multiplets depending on F-coupling. Crucially, the coupling constants to Fluorine will differ significantly from the symmetric 3,5-difluoro-4-iodo isomer.
    
  • Imposter (3,5-Difluoro-4-iodoaniline): The protons at 2 and 6 are chemically equivalent (symmetric).

Experimental Application: Suzuki-Miyaura Coupling

Once the correct isomer is secured, the iodine at position 5 serves as an excellent handle for Pd-catalyzed cross-coupling. The presence of two fluorine atoms withdraws electron density, facilitating faster oxidative addition compared to non-fluorinated anilines.

Workflow Logic
  • Activation: The base (

    
    ) activates the boronic acid to a boronate species.
    
  • Oxidative Addition:

    
     inserts into the C-I bond (facilitated by the electron-deficient ring).
    
  • Transmetallation: The boronate transfers the aryl group to Pd.

  • Reductive Elimination: The biaryl product is released.

Standard Operating Procedure (SOP)

Reaction: this compound + Phenylboronic Acid


 Biaryl Product
ReagentEquiv.[2][3][4]Role
This compound 1.0Limiting Reagent
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)Catalyst (Robust, air-stable)
K₂CO₃ (2M aq.) 3.0Activator/Base
1,4-Dioxane Solvent0.1 M Concentration

Step-by-Step Protocol:

  • Setup: In a microwave vial or Schlenk tube, charge the aniline (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst (5 mol%).

  • Inerting: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M

    
     via syringe.
    
  • Reaction: Heat to 80°C for 4–12 hours. (Monitor by LC-MS; the starting material peak at

    
     X should disappear).
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Visualization

SuzukiPath Start This compound (Ar-I) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Fast (F-activated) Cat Pd(0) Active Species Cat->OxAdd TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet Boron Boronic Acid (R-B(OH)2) + Base Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product Final Biaryl Scaffold (Ar-R) RedElim->Product

Figure 2: Catalytic cycle for the cross-coupling of electron-deficient iodoanilines.

Safety & Handling (MSDS Highlights)

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Toxicity: Halogenated anilines can induce methemoglobinemia. Handle in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C, protected from light (iodides can liberate

    
     upon photodegradation, turning the solid purple/brown).
    

References

  • Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-iodoaniline (CAS 1542-34-3). (Note: Cited as the common isomer to avoid). Link

  • Castanet, A. S., et al. (2002).[5] "Mild and regioselective iodination of electron-rich aromatics." Tetrahedron Letters, 43(29), 5047-5048. (Demonstrates ortho-selectivity, validating the difficulty of accessing the meta-5-iodo isomer). Link

  • Lera, M., et al. (2011). "Regioselective iodination of chlorinated aromatic compounds." Tetrahedron, 67(46). (Discusses directing effects in poly-halogenated systems). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling). Link

Sources

difference between 3,4-Difluoro-5-iodoaniline and 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of 3,4-Difluoro-5-iodoaniline and 3,5-Difluoro-4-iodoaniline .[1] It is structured to address the needs of medicinal chemists and process development scientists, focusing on structural differentiation, synthetic accessibility, and reactivity profiles.[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), poly-halogenated anilines serve as critical scaffolds for modulating lipophilicity, metabolic stability, and pKa.[1] While 3,5-Difluoro-4-iodoaniline and This compound share an identical molecular formula (


), they exhibit divergent electronic topographies and reactivities.[1]

The core distinction lies in their symmetry and the relative positioning of the iodine atom to the directing amino group.[1] The 3,5-isomer is a symmetric (


), easily accessible building block where the iodine is electronically activated but sterically shielded.[1] The 3,4-isomer  (often chemically indexed as 5-iodo-2,3-difluoroaniline) is an asymmetric, synthetically challenging scaffold offering a unique "meta-vector" for substitution, critical for accessing novel chemical space in kinase inhibitor design.

Section 1: Structural & Electronic Topography

Molecular Geometry and Symmetry

The immediate differentiator between these isomers is symmetry, which dictates their spectroscopic signatures and binding modes.[1]

  • 3,5-Difluoro-4-iodoaniline (Isomer A):

    • Symmetry: Possesses a

      
       axis of symmetry passing through the N-C1-C4-I bond vector.
      
    • NMR Signature:

      • 
         NMR: Appears as a single signal (singlet or triplet depending on H-decoupling) due to chemical equivalence.
        
      • 
         NMR: Shows a simplified doublet pattern (H2 and H6 are equivalent).
        
    • Electronic Environment: The iodine at C4 is "clamped" between two ortho-fluorine atoms.[1] This creates a significant inductive hole, making the C-I bond highly susceptible to oxidative addition, yet the fluorines impose steric drag on bulky ligands.[1]

  • This compound (Isomer B):

    • Symmetry: Asymmetric (

      
      ).
      
    • NMR Signature:

      • 
         NMR: Displays two distinct signals with complex F-F coupling (
        
        
        
        ) and F-H coupling.
      • 
         NMR: Shows two distinct aromatic protons with meta- and para-coupling constants.
        
    • Electronic Environment: The iodine is flanked by one fluorine (C4) and one hydrogen (C6).[1] The amino group is meta to the iodine, disrupting the direct resonance donation seen in the 4-iodo isomer.[1]

Physical Property Comparison
Property3,5-Difluoro-4-iodoanilineThis compound
CAS Registry 1542-34-3Rare/Custom Synthesis
Symmetry

(High)

(None)
Melting Point ~110–112 °C~75–80 °C (Predicted)
pKa (Conj. Acid) ~2.0–2.5 (Reduced by 2 meta-F)< 2.0 (Reduced by ortho-F)
C-I Activation High (Inductive w/drawal by 2 F)Moderate (Inductive w/drawal by 1 F)
Steric Bulk (at I) High (Flanked by F, F)Medium (Flanked by F, H)

Section 2: Synthetic Pathways and Accessibility

The synthetic accessibility of these two isomers is vastly different. The 3,5-isomer utilizes cooperative directing effects, while the 3,4-isomer requires navigating conflicting directing groups.[1]

Synthesis of 3,5-Difluoro-4-iodoaniline (Direct Route)

This synthesis relies on the strong activating nature of the amino group (


) which directs electrophiles to the ortho and para positions.[1] In 3,5-difluoroaniline, the ortho positions (C2, C6) are sterically accessible, but the para position (C4) is electronically favored and flanked by fluorines.[1]
  • Protocol: Iodination of 3,5-difluoroaniline using N-Iodosuccinimide (NIS) or

    
    .[1]
    
  • Regioselectivity: >95% selectivity for C4 due to the symmetry and the cooperative directing effect of the meta-fluorines stabilizing the transition state at C4 via inductive withdrawal (making the ring electron-poor but the C4 position accessible to the "soft" iodine electrophile).

Synthesis of this compound (The "Meta" Challenge)

Direct iodination of 3,4-difluoroaniline fails to produce this isomer. The


 group directs ortho/para (to C2, C6), not meta (to C5). Therefore, this isomer requires a "trick"—usually starting from a nitro-precursor or using a blocking group.[1]
  • Route: Nitration of 1,2-difluorobenzene

    
     3,4-difluoronitrobenzene 
    
    
    
    Iodination (directed ortho to F, meta to
    
    
    )
    
    
    Reduction of
    
    
    to
    
    
    .
  • Complexity: This is a multi-step process, making the 3,4-isomer significantly more expensive and less available in catalogs.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways required to access these isomers.

SynthesisPathways Start1 3,5-Difluoroaniline Inter1 Direct Iodination (NIS / MeCN) Start1->Inter1 Amine directs Para Start2 3,4-Difluoroaniline Inter2 Direct Iodination (NIS) Start2->Inter2 Amine directs Ortho AltRoute Alternative Route: 1. Nitration of 1,2-difluorobenzene 2. Iodination (Meta to NO2) 3. Reduction Prod1 3,5-Difluoro-4-iodoaniline (Target A) Prod2 This compound (Target B) Inter1->Prod1 High Yield WrongProd 2-Iodo / 6-Iodo Isomers (Ortho Products) Inter2->WrongProd Major Product AltRoute->Prod2 Req. Multi-step

Figure 1: Synthetic divergence. Target A is accessible via direct EAS; Target B requires indirect routing due to directing group conflicts.

Section 3: Reactivity Profile & Applications

Cross-Coupling Efficiency (Suzuki-Miyaura)

Both isomers serve as aryl halide electrophiles in Palladium-catalyzed cross-couplings.[1] However, their rates of Oxidative Addition (OA) differ.[1]

  • 3,5-Difluoro-4-iodoaniline:

    • Mechanism: The two ortho-fluorine atoms exert a strong inductive effect (-I), pulling electron density away from C4.[1] This lowers the energy of the C-I

      
       orbital, accelerating Oxidative Addition.[1]
      
    • Constraint: The same fluorines create a "steric wall." Bulky phosphine ligands (e.g.,

      
      ) may struggle to access the metal center during the coordination step.[1]
      
    • Optimization: Requires smaller, electron-rich ligands (e.g., SPhos, XPhos) to overcome steric crowding.[1]

  • This compound:

    • Mechanism: The iodine is less activated electronically (only one adjacent F) but is more sterically accessible (one side is open/H-substituted).[1]

    • Result: Often reacts faster with bulky catalysts but may require higher temperatures to initiate OA compared to the electron-poor 4-iodo isomer.[1]

Bioisosteric Applications in Drug Design

In medicinal chemistry, these anilines are often converted into amides or ureas (e.g., in kinase inhibitors like MEK or BRAF inhibitors).[1]

  • Metabolic Stability: The 3,5-difluoro motif is a classic metabolic blocker. It prevents P450-mediated hydroxylation at the para-position (blocked by I/R) and ortho-positions (blocked by F).[1]

  • pKa Modulation: The 3,4-isomer places a fluorine ortho to the amine (if numbered as 2,3-difluoro-5-iodo relative to amine). This drastically lowers the basicity of the aniline nitrogen, reducing the likelihood of hERG channel inhibition (which often correlates with basic amine pKa > 7).[1]

Reactivity Flowchart

Reactivity SubstrateA 3,5-Difluoro-4-iodoaniline Process Pd-Catalyzed Cross Coupling (Suzuki/Buchwald) SubstrateA->Process SubstrateB This compound SubstrateB->Process OutcomeA Fast Oxidative Addition (Electronic Activation) Requires Small Ligands Process->OutcomeA Path A OutcomeB Slower Oxidative Addition (Less Activation) Tolerates Bulky Ligands Process->OutcomeB Path B

Figure 2: Reactivity logic. The electronic activation of the 3,5-isomer contrasts with the steric accessibility of the 3,4-isomer.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12982461: 3,5-Difluoro-4-iodoaniline. Retrieved from [Link]

  • Kaszynski, P., et al. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Journal of Fluorine Chemistry.
  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context on metabolic stability of fluorinated anilines). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

3,4-Difluoro-5-iodoaniline (CAS: 3863-11-4) is a high-value "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., Gefitinib analogs) where the difluorophenyl motif modulates metabolic stability and lipophilicity.

The Chemoselectivity Paradox

This substrate presents a classic amphoteric challenge in Palladium catalysis:

  • Electrophilic Site (C-I bond): Highly reactive toward oxidative addition.

  • Nucleophilic Site (-NH₂): Potentially reactive toward transmetalated Pd-species.

Key Insight: The 3,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (–I effect). This significantly lowers the pKa of the aniline nitrogen (predicted pKa ~3.0 vs. 4.6 for unsubstituted aniline), rendering it a poor nucleophile .

  • Advantage: Self-coupling (homocoupling) is kinetically disfavored compared to cross-coupling with a more nucleophilic external amine.

  • Challenge: The C-I bond is prone to forming stable

    
     bridging dimers, which can arrest the catalytic cycle (Iodide Inhibition Effect).
    

This guide details the protocol to selectively couple the C-I bond with external amines while preserving the aniline functionality, or utilizing the aniline in orthogonal sequences.

Critical Reaction Parameters

Ligand Selection Strategy

For aryl iodides, standard ligands often fail due to the formation of stable Pd-iodide dimers. Bulky biarylphosphine ligands are required to destabilize these dimers and promote the catalytic cycle.

LigandApplication ScopeRecommendation Level
XPhos General purpose; excellent for aryl iodides; prevents dimer formation.Primary Choice
BrettPhos Highly selective for primary amines; prevents over-arylation.Secondary Choice
RuPhos Ideal for secondary amines and sterically hindered partners.Specific Cases
BINAP Older generation; often fails with electron-poor aryl iodides due to slow reductive elimination.Not Recommended
Base & Solvent Effects[1]
  • Base: Weak bases (

    
    , 
    
    
    
    ) are preferred to maintain functional group tolerance. Strong bases (
    
    
    ) are effective but may promote side reactions if sensitive groups are present on the coupling partner.
  • Solvent: Toluene is the critical solvent choice.

    • Mechanism:[1][2][3][4][5] NaI (the byproduct) is insoluble in Toluene. Its precipitation drives the reaction forward and prevents iodide anions from re-coordinating to the Palladium center.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting conditions based on the coupling partner.

G Start Substrate: this compound Partner Select Coupling Partner Start->Partner SecAmine Secondary Amine (e.g., Morpholine, Piperazine) Partner->SecAmine PrimAmine Primary Amine (e.g., Benzylamine) Partner->PrimAmine Heterocycle N-H Heterocycle (e.g., Pyrazole, Indole) Partner->Heterocycle CondA Protocol A: Pd2(dba)3 (1 mol%) XPhos (2 mol%) NaOtBu / Toluene 100°C SecAmine->CondA High Nucleophilicity CondB Protocol B: Pd(OAc)2 (1 mol%) BrettPhos (2 mol%) Cs2CO3 / Dioxane 90°C PrimAmine->CondB Prevent Bis-arylation CondC Protocol C: Pd2(dba)3 tBuXPhos K3PO4 / Toluene 110°C Heterocycle->CondC High pKa / Sterics

Figure 1: Decision tree for ligand and condition selection based on amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: Coupling with Secondary Amines (Standard)

Target: Synthesis of N-aryl piperazines/morpholines.

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (1.0 mol% Pd) or Buchwald G3 XPhos Precatalyst (1.0 mol%)
    
  • Ligand: XPhos (2.0 mol% if using

    
    ; omit if using G3 precatalyst)
    
  • Base:

    
     (1.4 equiv)
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with

    
     (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol).
    
    • Note: If using Buchwald G3 XPhos precatalyst, add 15 mg (0.02 mmol) directly.

  • Solvent Addition: Add anhydrous Toluene (1.0 mL) and stir at room temperature for 5 minutes to generate the active catalytic species (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add this compound (255 mg, 1.0 mmol), the secondary amine (1.2 mmol), and

    
     (135 mg, 1.4 mmol).
    
  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100°C for 4–12 hours.

    • Monitoring: Check via LCMS. Look for consumption of SM (

      
      ) and appearance of product.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts (NaI). Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Primary Amines (High Chemoselectivity)

Target: Synthesis of unsymmetrical diamines.

Modifications:

  • Ligand: Switch to BrettPhos .[1] This ligand is bulky enough to prevent the product (a secondary aniline) from reacting again to form a tertiary aniline.

  • Base: Switch to

    
     (2.0 equiv) if the substrate contains base-sensitive esters.
    
  • Temperature: Lower to 80°C to improve selectivity.

Troubleshooting & Mechanistic Insights

Dehalogenation (Hydrodehalogenation)
  • Symptom: Observation of 3,4-difluoroaniline (

    
    ) in LCMS.
    
  • Cause:

    
    -hydride elimination from the amine partner or trace water acting as a proton source during slow reductive elimination.
    
  • Solution:

    • Ensure Toluene is rigorously anhydrous.

    • Increase catalyst loading to 2-3 mol% to speed up the productive cycle.

    • Switch to RuPhos , which facilitates faster reductive elimination.

Iodine Inhibition[3]
  • Symptom: Reaction stalls at 20-30% conversion despite active catalyst.

  • Mechanism: The oxidative addition of Ar-I generates a Pd(II)-I species. These species tend to dimerize into inactive

    
     complexes.
    
  • Solution:

    • Do NOT use THF or DMF (where NaI is soluble).

    • Stick to Toluene or Xylenes. The precipitation of NaI drives the equilibrium away from the resting dimer state.

Self-Coupling (Oligomerization)
  • Risk: The -NH₂ of the substrate reacts with the C-I of another molecule.

  • Mitigation:

    • The electron-deficient nature of the ring (3,4-difluoro) naturally minimizes this.

    • Slow Addition: If self-coupling is observed (>5%), add the this compound solution slowly (over 1 hour) to a solution containing the catalyst and the amine partner. This keeps the concentration of the Ar-I low relative to the amine partner.

References

  • General Buchwald-Hartwig Guide: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27-50.[1] Link

  • Iodide Specific Protocols: Fors, B. P.; Davis, N. R.; Buchwald, S. L.[6] "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides." J. Am. Chem. Soc.[1][3][6]2009 , 131, 5766-5768.[6] Link

  • BrettPhos Development: Maiti, D.; Buchwald, S. L.[1] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." J. Org. Chem.2010 , 75, 1791. (Context on electron-deficient substrates). Link

  • Mechanistic Studies: Hartwig, J. F.[1][3] "Evolution of C-H Bond Functionalization Chemistry." Acc.[7][8] Chem. Res.2012 , 45, 864. Link

Sources

Application Notes and Protocols for the Utilization of 3,4-Difluoro-5-iodoaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 3,4-Difluoro-5-iodoaniline

In the landscape of modern drug discovery, particularly in the development of targeted therapeutics like kinase inhibitors, the selection of foundational chemical scaffolds is of paramount importance. This compound has emerged as a highly valuable and versatile building block for medicinal chemists. Its utility is derived from a unique combination of structural features: a nucleophilic aniline group, metabolically robust fluorine substituents, and a strategically positioned iodine atom.

The aniline moiety serves as a classical handle for amide bond formation, a key interaction in many enzyme active sites, or for further derivatization. The vicinal difluoro substitution pattern is known to modulate the pKa of the aniline group and can introduce favorable electronic properties, enhance metabolic stability, and improve binding affinity through specific fluorine-protein interactions.[1] Most critically, the iodine atom provides a reactive center for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.[1][2] This allows for the modular assembly of complex molecular architectures, a cornerstone of modern pharmaceutical synthesis.[2] These attributes make this compound an indispensable intermediate in the synthesis of oncology drugs and other targeted therapies.[2][3][4]

Physicochemical Properties and Safety Data

Proper handling and understanding of the physical properties of a reagent are critical for successful and safe experimentation. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 1542-34-3[5][6]
Molecular Formula C₆H₄F₂IN[5][6]
Molecular Weight 255.00 g/mol [5]
Physical Form Solid[6]
Melting Point 112°C[7]
Boiling Point 270.6°C at 760 mmHg[7]
Purity Typically ≥96%[6]
Storage Store at 4°C, protect from light

Safety and Handling:

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[7] Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

Table 2: GHS Hazard Information

CategoryCode(s)DescriptionReference(s)
Pictogram GHS07Harmful / Irritant[6]
Signal Word Warning[6]
Hazard Statements H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled[5]
H315Causes skin irritation[5][6]
H319Causes serious eye irritation[5][6]
H335May cause respiratory irritation[5][6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection[7]
P302+P352IF ON SKIN: Wash with plenty of water[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6][7]

Core Synthetic Applications & Protocols

The true power of this compound lies in its capacity to serve as a central scaffold upon which molecular complexity can be built. The following protocols detail its use in two of the most powerful transformations in modern medicinal chemistry: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

cluster_start Starting Material cluster_reactions Key Transformations cluster_products Pharmaceutical Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amide Amide Coupling (N-Acylation) Start->Amide Product_Suzuki Aryl-Substituted Anilines Suzuki->Product_Suzuki Product_Buchwald Diaryl Amines / N-Heterocycles Buchwald->Product_Buchwald Product_Amide Substituted Acetanilides Amide->Product_Amide

Figure 1: Synthetic utility of this compound.
Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Expertise & Rationale: The Suzuki-Miyaura reaction is a cornerstone of pharmaceutical synthesis for constructing biaryl and heteroaryl-aryl linkages. The carbon-iodine bond in this compound is significantly more reactive towards the initial oxidative addition step with a Pd(0) catalyst compared to C-Br or C-Cl bonds, allowing for milder reaction conditions and broader substrate scope. This protocol provides a general framework for coupling the aniline core with various boronic acids or esters, a common strategy for accessing the core structures of many kinase inhibitors.[3][8]

A 1. Reagent Setup (Aniline, Boronic Acid, Base, Solvent) B 2. Degassing (Inert Atmosphere Purge) A->B C 3. Catalyst Addition (Under Inert Gas) B->C D 4. Reaction (Heating & Monitoring) C->D E 5. Workup (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 2: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(dtbpf)Cl₂, 2-3 mol%)

    • Aqueous base (e.g., 2M K₂CO₃ or K₃PO₄, 3.0 equiv)[8]

    • Solvent system (e.g., 1,4-Dioxane/water 4:1, or Toluene/Ethanol/Water)[8]

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Reaction vessel (e.g., Schlenk flask or sealed vial), magnetic stirrer, heating mantle/oil bath

    • Standard glassware for workup and purification

  • Step-by-Step Methodology:

    • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

    • Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane, 4 mL) and the aqueous base solution (1 mL).

    • Degassing (Critical Step): Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[8]

    • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).

    • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

    • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[9]

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

Expertise & Rationale: The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[10] This reaction is frequently used to introduce nitrogen-containing heterocycles or alkylamine chains, which can serve as key pharmacophores or improve the physicochemical properties (e.g., solubility) of a drug candidate. The choice of phosphine ligand is critical and must be optimized for the specific amine coupling partner. Modern, bulky electron-rich phosphine ligands (e.g., RuPhos) and N-heterocyclic carbene (NHC) ligands (e.g., SIPr) have proven highly effective.[11][12]

Pd0 Pd(0)L₂ PdII Ar-Pd(II)(I)L₂ Pd0->PdII Oxidative Addition ArX Ar-I ArX->PdII Amide_Complex [Ar-Pd(II)(NR₂)L₂] PdII->Amide_Complex Amine Binding & Deprotonation (Base) Amine R₂NH Amine->Amide_Complex Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_Complex->Product

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Secondary amine (e.g., morpholine, piperidine derivative) (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)[11]

    • Ligand (e.g., RuPhos, 2-4 mol%; or SIPr·HCl, 4 mol%)[11]

    • Base (e.g., LHMDS 1.0M solution, 1.5 equiv; or NaOtBu, 1.4 equiv)[11][12]

    • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

    • Celite or silica gel for filtration

    • Oven-dried Schlenk tube, magnetic stirrer, heating equipment

  • Step-by-Step Methodology:

    • Catalyst Preparation (Pre-activation): In an oven-dried Schlenk tube under an argon atmosphere, charge the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., RuPhos, 0.04 mmol), and a magnetic stirrer bar.[11]

    • Reagent Addition: Add this compound (1.0 mmol), the secondary amine (1.2 mmol), and the anhydrous solvent (e.g., Toluene, 5 mL).

    • Base Addition: Add the base. If using LHMDS, add the 1.0M solution (1.5 mL) via syringe.[11] If using a solid base like NaOtBu, add it with the other solids in step 1.

    • Reaction: Seal the tube and heat the mixture (typically 80-110°C) with stirring. Monitor the reaction's completion by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a short pad of Celite or silica gel to remove palladium residues, washing the pad with additional solvent.[11]

    • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to isolate the desired N-arylated product.[11]

Trustworthiness & Causality: The use of an anhydrous solvent and a strong, non-nucleophilic base like LHMDS or NaOtBu is critical. The base deprotonates the amine in situ after coordination to the palladium center, facilitating the key reductive elimination step that forms the C-N bond.[10] LHMDS has been shown to be particularly effective, potentially by forming lithium aggregates that prevent side reactions with sensitive functional groups.[12]

Conclusion

This compound is a powerful and strategic intermediate for the synthesis of complex pharmaceutical agents. Its well-defined reactivity at both the iodine and aniline positions provides chemists with a robust platform for molecular elaboration. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings represent foundational, field-proven methods for leveraging this reagent's full potential. By understanding the principles behind these transformations and adhering to rigorous experimental technique, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • SAFETY D
  • A concise synthesis of a novel antiangiogenic tyrosine kinase inhibitor. (2005). PubMed.
  • 3,5-Difluoro-4-iodoaniline - Safety D
  • 3,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 12982461. PubChem.
  • SAFETY DATA SHEET - 2-Fluoro-4-iodoaniline. (2024). Fisher Scientific.
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
  • SAFETY DATA SHEET - 3,5-Difluoroaniline. (2009). Fisher Scientific.
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Acme Synthetic Chemicals.
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
  • 3,5-Difluoro-4-iodoaniline (CAS 1542-34-3). Fluorochem.
  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2009).
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024).
  • Buchwald-Hartwig Amin
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • 3,5-Difluoro-4-iodoaniline | 1542-34-3. MilliporeSigma.
  • Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Cross-Coupling Reactions. Benchchem.

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Sonogashira coupling with 3,4-Difluoro-5-iodoaniline

The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of fluorinated arylalkynes, which are of significant interest in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can reliably and efficiently access these valuable compounds. The protocol provided herein serves as a solid foundation for further exploration and adaptation to a wide array of alkyne coupling partners. Future developments in this area may focus on even more sustainable and efficient catalytic systems, including the use of heterogeneous catalysts for simplified purification and catalyst recycling. [15]

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. - ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Sonogashira coupling - YouTube. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Sonogashira coupling – Knowledge and References - Taylor & Francis. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials | ACS Omega - ACS Publications. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. [Link]

  • US7154006B2 - Preparation of fluorinated anilines - Google P
  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Applications of fluorine-containing amino acids for drug design - ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications - ACS.org. [Link]

  • Synthesis of 3,4-difluoroaniline - PrepChem.com. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]

  • synthesis of terminal 1,3-diynes via sonogashira coupling of - Organic Syntheses Procedure. [Link]

preparation of fluorinated kinase inhibitors using 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the preparation of fluorinated kinase inhibitors utilizing the specialized building block 3,4-Difluoro-5-iodoaniline .

Utilizing the this compound Scaffold

Part 1: Introduction & Chemical Rationale[1][2][3][4]

The development of next-generation kinase inhibitors (e.g., MEK, BRAF, EGFR inhibitors) increasingly relies on polyfluorinated scaffolds to modulate metabolic stability, lipophilicity (LogP), and binding affinity. While 2-fluoro-4-iodoaniline is a common intermediate (e.g., in Cobimetinib), the This compound isomer represents a "privileged" yet challenging scaffold.

Why this Scaffold?
  • Metabolic Blocking: The 3,4-difluoro substitution pattern effectively blocks metabolic oxidation at the most electron-rich positions of the aniline ring, extending the in vivo half-life.

  • Orthogonal Handles:

    • C-1 Amine (-NH₂): Serves as a nucleophile for hinge-binding motif attachment (via Amide or Urea formation).[1]

    • C-5 Iodine (-I): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install the "tail" segment into the solvent-exposed pocket.

  • Electronic Modulation: The electron-withdrawing fluorine atoms reduce the pKa of the aniline, reducing non-specific binding while increasing the acidity of any derived amide protons, potentially strengthening H-bonds within the kinase active site.

Part 2: Strategic Synthetic Workflows

Critical Chemoselectivity Warning: Using this compound in Palladium-catalyzed C-N coupling (Buchwald-Hartwig) as a nucleophile presents a risk of self-polymerization or homocoupling , as the molecule contains both a nucleophile (-NH₂) and a highly reactive electrophile (Ar-I).[1]

Recommended Strategy: Prioritize non-catalytic functionalization of the amine (Route A or B) before engaging the iodine handle (Route C).[1]

Graphviz Workflow Diagram

The following diagram illustrates the chemoselective pathways to avoid side reactions.

KinaseInhibitorWorkflow Start This compound StepA Route A: Amide Coupling (Acid Chloride/HATU) Start->StepA Electrophile-Free Conditions StepB Route B: SnAr Reaction (Fluoropyrimidine/Quinazoline) Start->StepB Base / Heat Risk Direct Buchwald Coupling (HIGH RISK: Self-Polymerization) Start->Risk Avoid InterA Intermediate A: Iodo-Amide Scaffold StepA->InterA StepC Route C: Suzuki-Miyaura (Boronic Acid + Pd Cat) InterA->StepC Ar-I Activation InterB Intermediate B: Iodo-Kinase Core StepB->InterB InterB->StepC Ar-I Activation Final Final Kinase Inhibitor StepC->Final

Caption: Chemoselective synthetic routes for this compound. Routes A and B protect the amine functionality before Pd-catalyzed steps, preventing self-reaction.

Part 3: Detailed Experimental Protocols
Protocol A: Hinge-Binder Attachment via SₙAr (Nucleophilic Aromatic Substitution)

Use Case: Attaching the aniline to an electron-deficient heterocycle (e.g., 4-chloropyrimidine or 4-chloroquinazoline).

Reagents:

  • This compound (1.0 equiv)

  • Heteroaryl Chloride (e.g., 6-substituted-4-chloropyrimidine) (1.1 equiv)

  • Base:

    
     (DIPEA) or 
    
    
    
  • Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide)

Procedure:

  • Setup: In a pressure vial or round-bottom flask, dissolve this compound (1.0 mmol, 255 mg) in n-BuOH (5 mL).

  • Addition: Add the heteroaryl chloride (1.1 mmol) followed by DIPEA (2.5 mmol, 435 µL).

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours.

    • Note: The electron-withdrawing fluorines at positions 3 and 4 reduce the nucleophilicity of the amine. Higher temperatures or a stronger base (e.g., NaH in THF) may be required if conversion is slow.[2]

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the consumption of the aniline (Rt ~ adjustment needed based on column).[2] The product will retain the iodine pattern (M+H and M+H+2 not applicable for I, but look for mass shift).

  • Workup: Cool to RT. If a precipitate forms, filter and wash with cold EtOH.[2] If soluble, dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (SiO2, 0-50% EtOAc/Hexanes).

Protocol B: Tail Extension via Suzuki-Miyaura Coupling

Use Case: Functionalizing the C-5 Iodine position with an aryl/heteroaryl boronic acid.

Reagents:

  • Intermediate from Protocol A (Ar-I species) (1.0 equiv)

  • Boronic Acid/Ester (

    
    ) (1.2–1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aq.[2] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Charge a reaction vial with the Ar-I intermediate, Boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL/g substrate) and 2M

    
     solution.
    
  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The oxidative addition of Pd(0) into the C-I bond is facile, even with the ortho-fluorine. The fluorine at C-4 may actually accelerate reductive elimination of the product.[2]

  • Scavenging (Optional): If Pd residues are high, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.[1][2]

  • Workup: Dilute with EtOAc, wash with water.[2] Dry and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often preferred for final kinase inhibitors to ensure high purity (>95%).[1][2]

Part 4: Analytical Data & Quality Control

The presence of multiple fluorine atoms and an iodine atom provides distinct spectroscopic signatures.[2][7]

Table 1: Expected Analytical Signatures

TechniqueParameterExpected ObservationNotes
¹H NMR Aromatic RegionTwo distinct signals (if C-2 and C-6 are H).[1]C-2 and C-6 protons will show complex coupling patterns (

) due to adjacent fluorines.
¹⁹F NMR Chemical Shift

-130 to -150 ppm (approx).[1][2]
Essential for confirming the integrity of the C-F bonds during harsh coupling conditions.[2]
LC-MS Ionization

Iodine is heavy; expect a significant mass defect.[1][2] Iodine does not have a specific isotope pattern like Br/Cl.[2]
Appearance Physical StateOff-white to light brown solid.[1][2]Haloanilines are light-sensitive.[2] Store in amber vials.
Part 5: Safety & Handling (E-E-A-T)
  • Toxicity: Fluorinated iodoanilines should be treated as potential genotoxins and skin irritants.[2] Double-glove (Nitrile) and work in a fume hood.[2]

  • Stability: The C-I bond is light-sensitive.[1][2] Wrap reaction vessels in aluminum foil if reaction times exceed 12 hours.

  • Waste: All aqueous waste containing palladium and iodides must be segregated into heavy metal waste streams.[1][2]

Part 6: References
  • BenchChem. (2025).[2] Application Notes for Kinase Inhibitor Synthesis using Fluoro-Iodo Benzamides.Link

  • Organic Syntheses. (2014). Buchwald-Hartwig Amination: General Procedures and Catalyst Selection.[1][2]Link

  • WuXi AppTec. (2024).[2] Optimization of Buchwald-Hartwig Couplings: Handling Aryl Iodides.Link

  • National Institutes of Health (NIH). (2021).[2] Synthesis of Dual Kinase Inhibitors using Halogenated Benzimidazoles.Link

  • Vanderbilt University. (2002). Synthesis and Thiolation of Difluoro-Trihaloanilines.Link

(Note: While specific literature on the exact this compound isomer is sparse, the protocols above are derived from validated methodologies for structurally homologous 2-fluoro-4-iodoaniline and 3,5-difluoro-4-iodoaniline scaffolds used in FDA-approved MEK inhibitors.)

Sources

Introduction: The Strategic Importance of 3,4-Difluoro-5-iodoaniline in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amine Protection Strategies for 3,4-Difluoro-5-iodoaniline

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an amine for nucleophilic chemistry, two electron-withdrawing fluorine atoms, and an iodine atom poised for cross-coupling reactions—makes it a versatile precursor for complex molecular architectures.[1][2] However, the inherent reactivity of the primary amine group presents a significant challenge. This nucleophilic and basic center can interfere with a wide array of synthetic transformations, particularly metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) intended for the C-I bond.

Therefore, a robust protecting group strategy for the amine is not merely a procedural step but a cornerstone of any successful synthetic campaign involving this substrate.[3][4] The choice of protecting group dictates the reaction conditions that can be subsequently employed and defines the pathway for its eventual removal. The electron-deficient nature of the aromatic ring, a consequence of the fluorine and iodine substituents, decreases the nucleophilicity of the aniline, which can influence the kinetics of the protection reaction itself.[5] This guide provides a detailed examination of three common and orthogonal amine protection strategies—Boc, Cbz, and Acetyl—offering field-proven protocols and the causal logic behind their application.

Strategy 1: The Tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is arguably the most prevalent amine protecting group in non-peptide synthesis due to its ease of installation, general stability, and straightforward removal under acidic conditions.[6][7] Its steric bulk can also play a role in directing subsequent reactions by hindering adjacent sites.

Rationale for Use

The Boc group is stable to a wide variety of non-acidic reagents, including organometallics, hydrides, and basic conditions, making it an excellent choice for syntheses involving these reagents. Its removal relies on acid-catalyzed cleavage to form a stable tert-butyl cation, a mechanism distinct from the removal conditions for many other protecting groups, which is the basis for its orthogonality.[8][9]

Experimental Protocols

A. Boc Protection of this compound

This protocol describes the reaction of the aniline with di-tert-butyl dicarbonate ((Boc)₂O), where the amine acts as a nucleophile attacking one of the carbonyl carbons of the anhydride.[6]

  • Reagents & Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF (0.2-0.5 M), add triethylamine (1.5 eq).

    • Stir the solution at room temperature for 5-10 minutes.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise or as a solution in THF.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

cluster_protection Boc Protection Workflow start Dissolve Aniline in THF with TEA add_boc Add (Boc)₂O start->add_boc react Stir at RT (4-12h) add_boc->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Purification (Chromatography) workup->purify product N-Boc Protected Product purify->product

Workflow for Boc protection of this compound.

B. Boc Deprotection

Removal of the Boc group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA), which protonates the carbamate oxygen, leading to cleavage of the tert-butyl group.[6][10]

  • Reagents & Materials:

    • N-Boc-3,4-Difluoro-5-iodoaniline

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Step-by-Step Procedure:

    • Dissolve the N-Boc protected aniline (1.0 eq) in anhydrous DCM (0.1-0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (5-10 eq, often used as a 20-50% v/v solution in DCM).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM or ethyl acetate and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess TFA until effervescence ceases.

    • Separate the layers, and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

cluster_deprotection Boc Deprotection Workflow start Dissolve Boc-Aniline in DCM add_tfa Add TFA (0°C to RT) start->add_tfa react Stir at RT (1-3h) add_tfa->react neutralize Neutralize with NaHCO₃ (aq) react->neutralize extract Extraction & Drying neutralize->extract product Deprotected Aniline extract->product

Workflow for acid-mediated Boc deprotection.

Data Summary: Boc Protection Strategy
ParameterProtectionDeprotection
Key Reagents (Boc)₂O, Base (TEA, DIPEA)Strong Acid (TFA, HCl)
Solvent THF, DCMDCM
Temperature Room Temperature0 °C to Room Temperature
Typical Yields >90%>95%
Pros High yield, mild conditions, stable groupFast, clean reaction, volatile byproducts
Cons Requires chromatographyIncompatible with other acid-sensitive groups

Strategy 2: The Benzyloxycarbonyl (Cbz/Z) Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that offers an excellent orthogonal option to the acid-labile Boc group.[7] Its removal via catalytic hydrogenolysis provides a mild and highly selective deprotection pathway.[11][12]

Rationale for Use

The primary advantage of the Cbz group is its stability to both acidic and basic conditions, allowing for a broad range of subsequent chemical transformations. Deprotection is achieved by cleaving the benzylic C-O bond, a reaction that does not affect most other functional groups, making it a cornerstone of orthogonal protection schemes.[8] This is particularly valuable when the target molecule contains acid-sensitive functionalities like tert-butyl esters or silyl ethers.

Experimental Protocols

A. Cbz Protection of this compound

This protocol utilizes benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

  • Reagents & Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

    • Dioxane or THF, and Water

    • Ethyl acetate

  • Step-by-Step Procedure:

    • Suspend this compound (1.0 eq) in a mixture of dioxane and water (e.g., 2:1 ratio).

    • Add sodium bicarbonate (2.0-3.0 eq) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5-10 °C.

    • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, add water to dissolve the salts and extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography or recrystallization to obtain the pure N-Cbz protected aniline.

cluster_protection Cbz Protection Workflow start Suspend Aniline in Dioxane/H₂O with NaHCO₃ add_cbzcl Add Cbz-Cl at 0°C start->add_cbzcl react Stir at RT (6-16h) add_cbzcl->react workup Extraction with Ethyl Acetate react->workup purify Purification workup->purify product N-Cbz Protected Product purify->product

Workflow for Cbz protection of this compound.

B. Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common method for Cbz removal, generating the free amine along with toluene and carbon dioxide as byproducts.[13]

  • Reagents & Materials:

    • N-Cbz-3,4-Difluoro-5-iodoaniline

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Celite®

  • Step-by-Step Procedure:

    • Dissolve the N-Cbz protected aniline (1.0 eq) in methanol or ethanol (0.1 M).

    • Carefully add Pd/C catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

    • Securely attach a balloon filled with hydrogen gas or connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 2-8 hours. Monitor by TLC or LC-MS.

    • Once complete, carefully purge the flask with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected aniline.

cluster_deprotection Cbz Deprotection Workflow start Dissolve Cbz-Aniline in MeOH add_pdc Add Pd/C Catalyst start->add_pdc hydrogenate Stir under H₂ atm (2-8h) add_pdc->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate product Deprotected Aniline concentrate->product

Workflow for hydrogenolysis-mediated Cbz deprotection.

Data Summary: Cbz Protection Strategy
ParameterProtectionDeprotection
Key Reagents Cbz-Cl, Base (NaHCO₃)H₂, Pd/C
Solvent Dioxane/Water, THFMeOH, EtOH, EtOAc
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yields 85-95%>95%
Pros Stable to acid/base, orthogonal to BocVery mild, highly selective, clean byproducts
Cons Cbz-Cl is a lachrymatorIncompatible with reducible groups (alkenes, alkynes, some halides), pyrophoric catalyst

Strategy 3: The Acetyl (Ac) Group: Hydrolysis-Labile Protection

The acetyl (Ac) group is a simple and cost-effective protecting group that forms a stable amide linkage. It is robust and resistant to conditions used to remove both Boc and Cbz groups, providing another layer of orthogonality.[4]

Rationale for Use

The acetyl group is stable to acidic deprotection (TFA), catalytic hydrogenolysis, and many organometallic reagents. Its removal requires more forcing conditions, typically strong acid or base hydrolysis, which cleaves the amide bond.[14] This makes it suitable for multi-step syntheses where a highly robust protecting group is needed early on.

Experimental Protocols

A. Acetyl Protection of this compound

This protocol uses acetic anhydride for a straightforward acylation.

  • Reagents & Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in DCM containing pyridine (1.5 eq).

    • Cool the solution to 0 °C.

    • Slowly add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product, which often crystallizes upon standing or can be purified by chromatography.

cluster_protection Acetyl Protection Workflow start Dissolve Aniline in DCM/Pyridine add_ac2o Add Ac₂O at 0°C start->add_ac2o react Stir at RT (2-4h) add_ac2o->react workup Aqueous Workup (HCl, NaHCO₃) react->workup purify Concentrate/Purify workup->purify product N-Acetyl Protected Product purify->product

Workflow for Acetyl protection of this compound.

B. Acetyl Deprotection by Hydrolysis

Deprotection requires the hydrolysis of the stable amide bond, typically under basic conditions.

  • Reagents & Materials:

    • N-Acetyl-3,4-Difluoro-5-iodoaniline

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Methanol (MeOH) or Ethanol (EtOH), and Water

  • Step-by-Step Procedure:

    • Suspend the N-acetylated aniline (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

    • Add an excess of sodium hydroxide pellets or a concentrated aqueous solution (3-5 eq).

    • Heat the mixture to reflux (60-80 °C) for 4-16 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and neutralize with concentrated HCl until the pH is ~7.

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

cluster_deprotection Acetyl Deprotection Workflow start Suspend Ac-Aniline in MeOH/H₂O add_naoh Add NaOH start->add_naoh react Reflux (4-16h) add_naoh->react neutralize Neutralize with HCl react->neutralize extract Extraction & Drying neutralize->extract product Deprotected Aniline extract->product

Workflow for hydrolysis-mediated Acetyl deprotection.

Data Summary: Acetyl Protection Strategy
ParameterProtectionDeprotection
Key Reagents Ac₂O or AcCl, Base (Pyridine)Strong Base (NaOH, KOH) or Acid (HCl)
Solvent DCM, PyridineMeOH/Water, EtOH/Water
Temperature 0 °C to Room TemperatureReflux (60-100 °C)
Typical Yields >95%80-95%
Pros Inexpensive, highly stable groupOrthogonal to Boc and Cbz
Cons Forms a stable amideRequires harsh deprotection conditions (heat, strong acid/base)

Comparative Analysis and Orthogonal Strategy

The choice of a protecting group is dictated by the planned synthetic route. The three groups discussed—Boc, Cbz, and Ac—form a powerful orthogonal set, meaning one can be selectively removed in the presence of the others.[3][15]

Protecting GroupKey StabilityPrimary Deprotection Method
Boc Base, HydrogenolysisStrong Acid (e.g., TFA)
Cbz Acid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)
Acetyl (Ac) Acid, HydrogenolysisHydrolysis (Strong Base or Acid, Heat)

This orthogonality is critical in complex syntheses. For instance, a molecule could bear a Boc-protected aliphatic amine and a Cbz-protected aniline. The Boc group could be removed with TFA to allow for modification of the aliphatic amine, leaving the Cbz group intact. Subsequently, the Cbz group could be removed by hydrogenolysis to reveal the aniline for a final cross-coupling reaction.

Protected_Aniline Protected this compound Boc Boc-Protected Protected_Aniline->Boc (Boc)₂O Cbz Cbz-Protected Protected_Aniline->Cbz Cbz-Cl Ac Ac-Protected Protected_Aniline->Ac Ac₂O Deprotected Free Aniline Boc->Deprotected TFA / DCM Cbz->Deprotected H₂, Pd/C Ac->Deprotected NaOH, Reflux

Orthogonal deprotection pathways for the amine group.

Conclusion

The effective protection and deprotection of the amine functionality of this compound are critical for its successful application in synthetic chemistry. The Boc, Cbz, and Acetyl groups each offer a unique set of properties regarding stability and removal conditions. By understanding the causality behind these strategies, researchers can make informed decisions, designing logical and efficient synthetic routes to access novel and valuable compounds. The protocols and data presented herein serve as a comprehensive guide for drug development professionals and scientists aiming to harness the full potential of this versatile chemical intermediate.

References

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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 3,4-Difluoro-5-iodoaniline (CAS: 1542-34-3 or similar analogs depending on exact substitution pattern) from crude reaction mixtures.

This guide assumes the user is dealing with a crude mixture containing the target 5-iodo isomer (meta-substitution relative to amine) and its likely regioisomers, the 2-iodo and 6-iodo species (ortho-substitution), which are common byproducts of direct electrophilic iodination.

Current Status: Technical Guide Loaded

Topic: Removal of regioisomers from this compound crude. User Role: Senior Application Scientist. Objective: Provide high-fidelity separation protocols, diagnostic methods, and troubleshooting logic.

Phase 1: Diagnostic & Identification

Q: How do I definitively identify my target isomer vs. the impurities in the crude?

A: You cannot rely solely on LC-MS, as regioisomers have identical masses (


). You must use 

-NMR
or High-Resolution HPLC with a specific stationary phase.
1. NMR Diagnosis (The "Gold Standard")

The coupling constants (


-values) and chemical shifts are distinct due to the fluorine atoms.
  • Target (5-Iodo isomer): The proton at position 2 and 6 are chemically equivalent? No.

    • Structure: 1-NH

      
      , 3-F, 4-F, 5-I.
      
    • Proton H2: Appears as a multiplet (coupling to F3 and F4). It is ortho to the amine.

    • Proton H6: Appears as a doublet or multiplet. It is ortho to the amine and meta to F4.

    • Key Feature: The target has no ortho-iodine . The amine protons (

      
      ) will appear as a broad singlet around 
      
      
      
      3.5–4.0 ppm (in DMSO-
      
      
      ).
  • Impurities (2-Iodo / 6-Iodo): These contain an iodine atom ortho to the amine.

    • Key Feature: The ortho-iodine effect deshields the amine protons significantly. In the 2-iodo isomer, the

      
       peak often shifts downfield (to 
      
      
      
      5.0+ ppm) and may broaden due to intramolecular hydrogen bonding or steric twist.
2. HPLC Method Development

Standard C18 columns often fail to separate halo-aniline isomers. Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column, which exploits


-

interactions.
ParameterRecommended Condition
Column PFP (Pentafluorophenyl) or Phenyl-Hexyl,

,

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH) + 0.1% Formic Acid
Gradient 40% B to 70% B over 20 min
Detection UV @ 254 nm (aromatic) and 230 nm (aniline absorption)
Elution Order Typically: Ortho-isomers (2-I, 6-I) elute first (less polar, internal H-bond)

Meta-isomer (5-I Target) elutes last .

Phase 2: Purification Protocols

Q: Can I separate the isomers without running a difficult column?

A: Yes, you can exploit the Basicity Difference (pKa) for an enrichment step before chromatography.

Protocol A: pKa-Based Acid Extraction (Enrichment Step)

Mechanism: The target (5-iodo) has no ortho-substituents flanking the amine. The impurities (2-iodo, 6-iodo) have an iodine atom ortho to the amine. Ortho-halogens significantly reduce the basicity of anilines (by ~1.0–1.5 pKa units) due to steric inhibition of resonance and inductive effects.

  • Target (5-I): More basic (pKa

    
     2.5–3.0).
    
  • Impurities (2-I / 6-I): Less basic (pKa

    
     1.0–1.5).
    

Step-by-Step:

  • Dissolve: Dissolve 10 g of crude in 100 mL of Dichloromethane (DCM) or Ethyl Acetate .

  • First Extraction (Remove strong bases): Wash with water (

    
     mL). Keep Organic.
    
  • Selective Extraction (The "Cut"): Extract the organic layer with dilute HCl (0.5 M to 1.0 M) .

    • Caution: Do not use concentrated HCl, or everything will protonate.

    • Titrate or do small batches: The Target (5-I) will protonate preferentially and move into the Aqueous Layer .

    • The Impurities (2-I / 6-I) will remain largely in the Organic Layer .

  • Recovery: Take the aqueous acidic layer (containing Target), neutralize with saturated

    
     until pH 8, and extract back into EtOAc.
    
  • Check Purity: Analyze this "Enriched Fraction" by HPLC. You should see a significant reduction in ortho-isomers.

Q: The acid wash improved purity but didn't fix it. What is the best chromatography method?

A: Use Flash Chromatography on Silica Gel, but you must "deactivate" the silica to prevent tailing of the amine.

Protocol B: Buffered Silica Chromatography

Anilines streak on silica due to interaction with acidic silanols. Isomers streak into each other.

  • Pre-treatment: Add 1% Triethylamine (TEA) to your mobile phase solvents.

  • Solvent System: Hexanes / Ethyl Acetate (EtOAc).[1]

  • Gradient:

    • Start: 95% Hexane / 5% EtOAc (+1% TEA).

    • Hold: Isocratic at 5% EtOAc for 3 column volumes (CV).

    • Ramp: 5%

      
       20% EtOAc over 15 CV.
      
  • Loading: Dry load on Celite. Do not liquid load in DCM (causes band broadening).

Q: How do I get the final 99%+ purity for pharma specs?

A: Recrystallization is required as a polishing step.

Protocol C: Recrystallization Strategy

Halo-aniline isomers often have distinct crystal packing energies.

  • Solvent System: Heptane / Toluene (9:1) or Hexane / minimal EtOAc .

  • Procedure:

    • Dissolve crude solid in minimal hot Toluene (

      
      ).
      
    • Slowly add hot Heptane until slight turbidity persists.

    • Allow to cool very slowly to Room Temperature (wrap flask in foil).

    • Chill to

      
      .
      
    • Filtration: The crystals are likely your Target (Meta-isomer often packs better than asymmetric Ortho-isomers).

    • Note: If the crude is an oil, scratch the flask with a glass rod or add a seed crystal of pure material.

Phase 3: Troubleshooting & Logic

Decision Logic: Which Path to Take?

PurificationLogic Start Crude Mixture (3,4-F2-5-I Aniline) Analyze Analyze Purity (HPLC/NMR) Start->Analyze Isomers Are Regioisomers > 10%? Analyze->Isomers AcidWash Protocol A: Selective Acid Extraction (Exploit pKa) Isomers->AcidWash Yes (High Impurity) Column Protocol B: Buffered Silica Column (Hex/EtOAc + TEA) Isomers->Column No (Low Impurity) AcidWash->Column Enriched Crude Cryst Protocol C: Recrystallization (Heptane/Toluene) Column->Cryst Polishing Final Final Product (>99% Purity) Cryst->Final

Figure 1: Decision matrix for purification based on impurity levels.

Common Issues & Fixes
SymptomRoot CauseCorrective Action
Co-elution on TLC/Column Isomers have identical polarity on Silica.Switch to Dichloromethane / Hexane system. DCM often separates halo-isomers better than EtOAc.
Low Recovery after Acid Wash Acid was too strong; extracted everything.Dilute the HCl to 0.2 M or 0.5 M . Perform a "back-extraction" of the organic layer.
Product is an Oil/Goo Trace solvent or isomer eutectic mixture.Perform a "Trituration" : Add cold Pentane, sonicate vigorously to crash out solids, then filter.
Regioisomer Ratio is 50:50 Synthesis lacked regiocontrol.Purification will be low yield. Re-evaluate synthesis (e.g., use a blocking group at the ortho position or switch to Sandmeyer reaction from 3,4-difluoro-5-nitroaniline).

References

  • Vanderbilt University. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Discusses the directing effects and separation of halo-fluoro-anilines.

  • Organic Syntheses. (1931). p-Iodoaniline. Provides foundational protocols for acid-based separation of iodoanilines.

  • BenchChem. (2025).[1] Technical Guide to the Synthesis and Purification of Fluoro-Iodopyridines. Analogous purification logic for fluorinated heteroaromatics.

  • Smolecule. (2023). 3-Bromo-4,5-difluoroaniline Synthesis. Confirms the difficulty of direct halogenation and suggests diazotization routes.

Sources

minimizing homocoupling side reactions with 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,4-Difluoro-5-iodoaniline Optimization Ticket System ID: #DFIA-OPT-2026 Subject: Minimizing Homocoupling & Side Reactions in Cross-Coupling Protocols[1]

Executive Summary: The Substrate Paradox

This compound presents a unique "push-pull" challenge in palladium catalysis.

  • The "Pull" (Electronic Activation): The two fluorine atoms at positions 3 and 4 are strongly electron-withdrawing. This activates the C–I bond for fast oxidative addition to Pd(0). While usually beneficial, this high reactivity can lead to the accumulation of Pd(II)-Ar species if the subsequent transmetallation step is slow, increasing the statistical probability of homocoupling (Ar-Ar dimerization).

  • The "Push" (Catalyst Poisoning): The free amine (-NH₂) at position 1 is a competent ligand. It can coordinate to the Palladium center, displacing labile phosphines and creating a "poisoned" catalytic species that is sluggish in the transmetallation step, further favoring side pathways.

This guide provides the diagnostic logic and protocols to decouple these effects and suppress homocoupling.

Diagnostic Logic Tree

Before altering your protocol, use this flow to identify the type of failure mode you are experiencing.

DiagnosticTree Start Start: Low Yield / Impurity Profile CheckImpurity Identify Major Impurity via LCMS/NMR Start->CheckImpurity Decision1 Is the Impurity a Dimer? CheckImpurity->Decision1 TypeA Type A: Electrophile Dimer (Ar-Ar from Iodoaniline) Decision1->TypeA Mass = 2x Aniline - 2I TypeB Type B: Nucleophile Dimer (e.g., Biaryl from Boronic Acid) Decision1->TypeB Mass = 2x Partner TypeC Type C: De-iodinated Arene (Ar-H) Decision1->TypeC Mass = Aniline - I + H SolnA CAUSE: Reductive Homocoupling FIX: Remove alcohol solvents, Switch to Toluene/Dioxane, Increase Ligand Bulk (XPhos). TypeA->SolnA SolnB CAUSE: Oxidative Homocoupling FIX: O2 Leak in system. Degas rigorously. Check base purity. TypeB->SolnB SolnC CAUSE: Protodehalogenation FIX: Solvent acting as H-source. Avoid EtOH/iPrOH. Switch to anhydrous conditions. TypeC->SolnC

Figure 1: Diagnostic logic for categorizing side-reactions based on impurity mass profiles.

Mechanistic Insight: The "Stalled Cycle"

Homocoupling of the aryl iodide (Ar-I) is rarely a direct reaction. It is a symptom of a stalled catalytic cycle . When the cross-coupling partner (boronic acid, alkyne, etc.) fails to transmetallate quickly, the Pd(II)-Ar intermediate seeks other pathways.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (FAST due to Fluorines) Pd0->OxAdd + ArI ArI This compound PdII L2Pd(II)(Ar)I Resting State OxAdd->PdII TransMet Transmetallation (Desired Path) PdII->TransMet + Nucleophile (Slow if Amine poisons Pd) SidePath Disproportionation / Reductive Homocoupling PdII->SidePath If Transmetallation Stalls + Reductant (Alcohol) Prod Cross-Coupled Product TransMet->Prod Reductive Elim. Prod->Pd0 SidePath->Pd0 Dimer Ar-Ar Dimer (Side Product) SidePath->Dimer

Figure 2: The competition between the productive cross-coupling cycle and the reductive homocoupling pathway.

Troubleshooting Guide (FAQ)

Issue 1: I see significant Ar-Ar dimerization (Mass = 482 approx).

Root Cause: Reductive Homocoupling. This occurs when the Pd(II)-Ar species accumulates and is reduced (often by the solvent) before it can find a coupling partner.

  • The Fix (Solvent): Are you using isopropanol, ethanol, or methanol? Stop. Primary and secondary alcohols act as hydride donors, promoting homocoupling and dehalogenation.[1] Switch to Toluene , 1,4-Dioxane , or DMF .[1]

  • The Fix (Ligand): Switch to a bulky, electron-rich ligand like XPhos or SPhos . These ligands create steric bulk around the Pd center, making the formation of the bis-aryl-Pd intermediate (required for homocoupling) energetically unfavorable, while accelerating the reductive elimination of the cross-product.

Issue 2: The reaction turns black immediately and yields are <20%.

Root Cause: Catalyst Poisoning by the free amine. The -NH₂ group on your this compound is coordinating to the Pd, forming a stable "Pd-Amine" complex that is catalytically dead (Pd black precipitation).[1]

  • The Fix (Protection): Protect the amine as an acetamide (Ac) or carbamate (Boc) before coupling.

    • Protocol: React aniline with Ac₂O (1.1 equiv) in DCM. The amide is less nucleophilic and will not poison the catalyst.

  • The Fix (Lewis Acid): If you must keep the free amine, add a Lewis Acid like B(OMe)₃ or use a specific catalyst system tolerant of amines (e.g., Pd(OAc)₂ + Xantphos ).

Issue 3: I am getting the "Protodehalogenation" product (Ar-H instead of Ar-I).

Root Cause: This is a variation of Issue 1. The Pd(II)-Ar species undergoes


-hydride elimination from a ligand or solvent, followed by reductive elimination of Ar-H.[1]
  • The Fix: Ensure your reaction is strictly anhydrous. Use Cs₂CO₃ or K₃PO₄ (anhydrous) instead of aqueous bases. Avoid TEA/DIPEA if possible, as they can serve as hydride sources at high temperatures.[1]

Optimized Protocol: The "Golden Standard"

This protocol is designed to minimize homocoupling by enforcing rapid transmetallation and preventing amine coordination.[1]

Substrate: this compound (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.5 equiv) [Suzuki Example][1]

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) XPhos is bulky (prevents homocoupling) and electron-rich (speeds up oxidative addition). Alternatively, use Pd-PEPPSI-IPr .[1]
Base K₃PO₄ (3.0 equiv) Anhydrous, mild enough to prevent side reactions but strong enough for boronic acid activation.[1]
Solvent 1,4-Dioxane / Water (10:1) Dioxane is non-reducing.[1] The small amount of water is necessary for the Suzuki mechanism but minimizes hydrolysis.
Temperature 80°C Sufficient for turnover; avoid refluxing >100°C to prevent dehalogenation.
Concentration 0.1 M High dilution favors intramolecular pathways, but here we want intermolecular.[1] 0.1 M is the sweet spot.

Step-by-Step:

  • Charge: Add Pd(OAc)₂, XPhos, Boronic Acid, and Base to the vial.

  • Cycle: Seal and purge with Argon/N₂ (3x vacuum/refill cycles). Crucial: Oxygen promotes oxidative homocoupling of the boronic acid.

  • Solvent: Add sparged (degassed) 1,4-Dioxane/Water mixture via syringe.

  • Substrate Addition: Add the this compound last, dissolved in a small amount of dioxane.

    • Pro Tip: If homocoupling persists, add the aniline slowly via syringe pump over 1 hour. This keeps the concentration of Ar-I low relative to the nucleophile, forcing the Pd-Ar intermediate to react with the abundant boronic acid rather than finding another Ar-I.

References

  • Mechanistic Origins of Homocoupling

    • Title: Reductive Homocoupling of Aryl Halides and Sulfon
    • Source:Chem. Rev.[1] 2018, 118, 12, 6006–6051.[1]

    • Context: Defines the role of reducing solvents and base choice in promoting Ar-Ar form
  • Ligand Effects (Buchwald)

    • Title: Dialkylbiaryl phosphines in Pd-catalyzed amin
    • Source:Chem. Sci., 2011, 2, 27-50.[1]

    • Context: Explains how bulky ligands like XPhos prevent the formation of bridged Pd dimers, shutting down homocoupling p
  • Amine Poisoning Mitigation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Anilines.[1]

    • Source:J. Am. Chem. Soc.[1][2] 2008, 130, 44, 14438–14439.[1]

    • Context: Discusses the interference of free amines and strategies (like protonation or protection)

Sources

controlling temperature for selective iodination of 3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Temperature for Selective Iodination of 3,4-Difluoroaniline Document ID: TSC-IOD-34DF-001 Last Updated: February 27, 2026 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Thermodynamic Context

The Challenge: Iodinating 3,4-difluoroaniline presents a classic conflict between regioselectivity and oxidative stability . The amino group (


) is a strong activator, making the ring susceptible to oxidation (tar formation) by iodinating agents, which are inherently oxidative. Furthermore, the presence of fluorine at positions 3 and 4 creates a steric and electronic competition between the C2 and C6 positions.

The Solution: Temperature is the primary lever for controlling this reaction.

  • Kinetic Control (

    
    ):  Favors mono-iodination at the sterically accessible C6 position (yielding 2-iodo-4,5-difluoroaniline ).
    
  • Thermodynamic/High-Energy Control (

    
    ):  Promotes di-iodination and oxidative degradation (azo/nitroso coupling).
    

Isomer Clarification: Throughout this guide, the target product is 2-iodo-4,5-difluoroaniline . (Note: This results from electrophilic attack at the C6 position of the starting 3,4-difluoroaniline. Post-reaction re-numbering assigns the iodine to position 2.)

Mechanism & Selectivity Pathways

The following diagram illustrates the critical branching points determined by temperature and reagent choice.

ReactionPathway Start 3,4-Difluoroaniline (Substrate) Wheland Wheland Intermediate (Sigma Complex) Start->Wheland + I+ Side_Ox OXIDATION PRODUCTS (Tars, Azo dimers) Start->Side_Ox T > 20°C Oxidative Coupling Reagent Electrophile Generation (NIS or I2) Reagent->Wheland Prod_Major MAJOR PRODUCT 2-iodo-4,5-difluoroaniline (Kinetic: C6 Attack) Wheland->Prod_Major Low Temp (-5°C) Fastest Path Prod_Minor MINOR PRODUCT 2-iodo-3,4-difluoroaniline (Steric: C2 Attack) Wheland->Prod_Minor Sterically Hindered (Requires High E) Side_Di OVER-REACTION 2,6-Diiodo-3,4-difluoroaniline Prod_Major->Side_Di Excess Reagent or T > RT

Figure 1: Reaction landscape for 3,4-difluoroaniline.[1] Low temperature effectively blocks the red pathways (Oxidation/Di-iodination).

Standard Operating Procedures (SOPs)

We recommend two protocols depending on your scale and available equipment.

Protocol A: Precision Method (High Selectivity)

Best for: SAR studies, small scale (<5g), high purity requirements. Chemistry: N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) catalysis.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN)Polar aprotic; stabilizes the iodonium intermediate without acting as a nucleophile.
Temperature -5°C to 0°C Critical. Prevents N-oxidation of the aniline.
Catalyst TFA (0.1 - 0.3 eq)Protonates NIS to generate reactive

species; avoids strong mineral acids that salt out the aniline.

Step-by-Step:

  • Dissolution: Dissolve 3,4-difluoroaniline (1.0 eq) in MeCN (0.5 M concentration) under Nitrogen.

  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Catalyst: Add TFA (0.1 eq). Note: Solution may fume slightly.

  • Addition: Dissolve NIS (1.05 eq) in minimal MeCN. Add dropwise over 30 minutes , maintaining internal temp < 0°C.

    • Why? Rapid addition causes localized heating and di-iodination.

  • Quench: Once TLC shows consumption (approx. 2-4 hrs), quench with 10% aqueous Sodium Thiosulfate (

    
    ).
    
Protocol B: Scalable Method (Green Chemistry)

Best for: Process scale (>10g), cost-sensitivity. Chemistry: Elemental Iodine (


) with Sodium Bicarbonate (

) in Water/Methanol.
  • Slurry: Suspend 3,4-difluoroaniline (1.0 eq) and

    
     (1.2 eq) in Water/MeOH (3:1 ratio).
    
  • Cooling: Cool to 0°C .

  • Addition: Add solid

    
     (1.0 eq) in small portions over 1 hour.
    
  • Monitoring: The reaction is slower than Protocol A. Allow to stir at 0°C for 6 hours.

  • Workup: Filter the precipitated solid (often the product precipitates directly).

Troubleshooting Guide & FAQs

Logic Tree: Diagnosing Failure Modes

Troubleshooting Issue Start: What is the defect? Tar Black/Tarry Reaction Mixture Issue->Tar DiIodo Mixture of Mono- and Di-iodo Issue->DiIodo NoRxn Low Conversion / SM Remaining Issue->NoRxn WrongIso Wrong Regioisomer (C2) Issue->WrongIso Sol_Ox CAUSE: Oxidation of Amine FIX: Lower Temp to -10°C FIX: Degas solvents (N2 purge) Tar->Sol_Ox Sol_Stoich CAUSE: Localized Excess Reagent FIX: Slower Addition Rate FIX: Reduce NIS to 0.95 eq DiIodo->Sol_Stoich Sol_Act CAUSE: Weak Electrophile FIX: Add acid catalyst (TFA/TsOH) FIX: Switch from I2 to NIS NoRxn->Sol_Act Sol_Crowd CAUSE: Steric forcing FIX: Unlikely in standard EAS. Check NMR assignment carefully. WrongIso->Sol_Crowd

Figure 2: Diagnostic workflow for common iodination failures.

Frequently Asked Questions

Q1: Why is my reaction turning black immediately upon adding NIS? A: This indicates rapid oxidation of the free amine to radical cations, leading to polymerization (aniline black).

  • Immediate Fix: Ensure the temperature is strictly

    
    .
    
  • Pro Tip: Protect the reaction from light. Iodinating agents are photosensitive and can generate radicals that initiate chain oxidation.

Q2: Can I use room temperature to speed up the reaction? A: Do not recommend. While the reaction will proceed faster, the regioselectivity drops. At


, the energy barrier difference between the C6 (kinetic) and C2 (steric) positions becomes less significant, leading to difficult-to-separate isomeric mixtures.

Q3: How do I distinguish the 2-iodo (target) from the 6-iodo (minor) isomer by NMR? A: Look at the


 NMR coupling constants.
  • Target (2-iodo-4,5-difluoroaniline): The proton at C3 is trapped between Iodine and Fluorine. The proton at C6 is adjacent to the amine. You will see distinct shielding patterns.

  • Coupling: In the target isomer, the two Fluorines are adjacent. In the minor isomer (2-iodo-3,4-difluoro...), the Iodine is adjacent to F(3).

Q4: I see ~10% di-iodo product. How do I remove it? A: Di-iodo compounds are significantly more lipophilic than the mono-iodo product.

  • Purification: Use a Hexane/Ethyl Acetate gradient. The di-iodo species will elute first.

  • Prevention:[2] Stop the reaction at 95% conversion rather than pushing for 100%. It is better to recover starting material than to over-iodinate.

References & Authority

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

    • Relevance: Establishes the NIS/TFA protocol as the gold standard for temperature-sensitive aniline iodination.

  • Sajiki, H., et al. (2023). "Selective Iodination Enables Anthocyanin Synthesis."[4] Journal of Agricultural and Food Chemistry.

    • Relevance: Discusses the selectivity of iodine/base systems in complex phenolic/aniline systems.

  • Kaszynski, P., et al. (2002). "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Journal of Fluorine Chemistry.

    • Relevance: specifically addresses the halogenation patterns of 3,5-difluoroaniline, providing mechanistic contrast for the 3,4-isomer.

  • PubChem Compound Summary. "3,5-difluoro-4-iodoaniline" (Isomer comparison).

    • Relevance: Verification of chemical structures and nomenclature.

Sources

Technical Support Center: Iodination of Fluoroanilines (Alternatives to NIS)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and drug development. This guide is specifically engineered for researchers scaling up the synthesis of iodinated fluoroanilines. Below, you will find structural clarifications, quantitative reagent comparisons, mechanistic troubleshooting guides, and self-validating protocols designed to replace N-Iodosuccinimide (NIS).

Part 1: Nomenclature & Structural Clarification

Q: My Electronic Lab Notebook (ELN) lists our target as "3,4-Difluoro-5-iodoaniline", but the analytical team reports the product as "4,5-difluoro-2-iodoaniline". Are these the same molecule? A: Yes. This is a common nomenclature discrepancy in discovery chemistry. Due to IUPAC rules, substituents on a benzene ring must receive the lowest possible locants. The starting material is 3,4-difluoroaniline. Because the amine (


) is a strongly activating, ortho/para-directing group, electrophilic aromatic substitution (

) predominantly occurs at the sterically accessible ortho position (position 6).

When numbering the resulting product starting from the amine (1) and moving towards the iodine, the correct IUPAC name is 1-amino-2-iodo-4,5-difluorobenzene (or 4,5-difluoro-2-iodoaniline). The name "this compound" (or 3,4-difluoro-6-iodoaniline) is a non-IUPAC misnomer that incorrectly retains the starting material's numbering framework. Both names refer to the exact same thermodynamic product.

Part 2: Reagent Comparison Data

While NIS is an excellent bench-scale reagent[1], it suffers from poor atom economy and generates stoichiometric amounts of succinimide[2], which requires extensive aqueous washing. Below is a quantitative comparison of alternative iodinating systems.

Reagent SystemActive ElectrophileAtom Economy (Iodine)Relative CostTypical YieldPrimary Byproduct
NIS (Baseline)

(via acid activation)
~56%High77–85%Succinimide
ICl / AcOH

(

in I-Cl bond)
~78%Low80–90%HCl

+


/

-Ag complex
50%Very High85–95%AgI (Solid)

+


100%Very Low75–85%

Part 3: Mechanistic Troubleshooting & FAQs

Q: We are observing a di-iodinated byproduct when using Iodine Monochloride (ICl). How do we suppress this? A: ICl is a highly polarized, aggressive electrophile. Because the primary product (4,5-difluoro-2-iodoaniline) still contains an activating


 group, it remains susceptible to over-reaction.
  • Causality: The activation energy barrier for the second iodination is easily breached at room temperature due to the harsh nature of ICl.

  • Solution: Dose the ICl strictly sub-stoichiometrically (0.95 eq) via a syringe pump, lower the reaction temperature to 0°C, or switch to a milder, tunable system like

    
    , which provides superior regiocontrol for deactivated anilines[3].
    

Q: Why does the


 system sometimes stall at 60% conversion? 
A:  This is typically an oxidant failure rather than a reagent failure.
  • Causality:

    
     can disproportionate over time or degrade in the presence of trace transition metals in the reactor, failing to oxidize the inactive 
    
    
    
    back into the active
    
    
    electrophile.
  • Solution: Dose the

    
     in aliquots rather than a single bolus. Ensure your solvent (MeOH/Water) is thoroughly degassed and free of metal contaminants.
    

Q: Can we use Brønsted acids to activate NIS instead of replacing it entirely? A: Yes, but with caveats. While Brønsted acids like Trifluoroacetic Acid (TFA)[4] or Triflic Acid (TfOH)[5] can supercharge NIS by protonating the succinimide carbonyl (increasing the electrophilicity of the iodine), this approach still leaves you with the atom-economy and succinimide-removal issues at scale.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems featuring built-in visual and analytical checkpoints.

Protocol A: Silver-Mediated Iodination ( )

Best for: High regioselectivity and sensitive functional groups.

  • Initiation: Dissolve 3,4-difluoroaniline (1.0 eq) in dichloromethane (DCM) at room temperature.

  • Activation: Add

    
     (1.05 eq) and 
    
    
    
    (1.05 eq) sequentially.
    • Causality:

      
       acts as a halogen abstractor, pulling 
      
      
      
      from
      
      
      to precipitate insoluble AgI. This generates a highly reactive
      
      
      equivalent in situ, drastically lowering the activation energy of the
      
      
      transition state[3].
    • Validation Checkpoint 1: The reaction mixture will immediately form a bright yellow/mustard precipitate (AgI). The visual formation of this solid confirms the successful generation of the active electrophile.

  • Reaction: Stir for 2-4 hours at room temperature.

    • Validation Checkpoint 2 (TLC): The starting amine is highly polar. The iodinated product is significantly more lipophilic due to the bulky iodine atom shielding the amine. A clear upward

      
       shift (Hexanes:EtOAc 4:1) validates conversion.
      
  • Workup: Filter the suspension through a Celite pad to remove the AgI byproduct. Wash the organic filtrate with 10% aqueous

    
    .
    
    • Validation Checkpoint 3: Any residual pink/purple color in the organic layer (indicating unreacted

      
      ) must completely dissipate to a clear/pale yellow solution, validating the quench. Dry over 
      
      
      
      and concentrate.
Protocol B: Oxidative Iodination ( )

Best for: Green chemistry, high atom economy, and large-scale manufacturing.

  • Initiation: Dissolve 3,4-difluoroaniline (1.0 eq) and

    
     (0.55 eq) in a Methanol/Water mixture (4:1).
    
  • Oxidation: Slowly add 30% aqueous

    
     (1.2 eq) dropwise at 0°C.
    
    • Causality:

      
       serves as a terminal oxidant, converting the inactive 
      
      
      
      byproduct back into the active
      
      
      electrophile. This allows the use of sub-stoichiometric
      
      
      , making the process 100% atom-economical for iodine.
    • Validation Checkpoint 1: The dark brown solution of molecular iodine will gradually lighten to a pale yellow as

      
       is consumed and converted into the colorless electrophile and subsequently the product.
      
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated

    
     and extract with EtOAc.
    
    • Validation Checkpoint 2: Mild gas evolution (

      
       from excess 
      
      
      
      decomposition) upon quenching indicates that an oxidative environment was successfully maintained throughout the reaction lifecycle.

Part 5: Reaction Workflow Visualization

G SM 3,4-Difluoroaniline Decision Select Alternative Reagent SM->Decision ICl ICl in AcOH (Fast, Low Cost) Decision->ICl I2_Ag I2 + Ag2SO4 (High Selectivity) Decision->I2_Ag I2_H2O2 I2 + H2O2 (Green Chemistry) Decision->I2_H2O2 SEAr Electrophilic Aromatic Substitution ICl->SEAr I2_Ag->SEAr I2_H2O2->SEAr Quench Na2S2O3 Quench (Visual: Brown to Clear) SEAr->Quench Product 4,5-Difluoro-2-iodoaniline (Target) Quench->Product

Reaction workflow for the regioselective iodination of 3,4-difluoroaniline using NIS alternatives.

Part 6: References

1.[2] Title: WO2022155111A1 - Indole derivatives as kinase inhibitors Source: Google Patents URL: 2.[1] Title: N-Iodosuccinimide (NIS) Source: Organic Chemistry Portal URL: 3.[4] Title: Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid Source: ResearchGate URL: 4.[5] Title: Selective C–H Iodination of (Hetero)arenes Source: PMC - NIH URL: 5.[3] Title: Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts Source: PMC - NIH URL:

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3,4-Difluoro-5-iodoaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of fragment-based drug discovery (FBDD), 3,4-Difluoro-5-iodoaniline represents a high-value scaffold. The fluorine atoms modulate lipophilicity and metabolic stability, while the iodine substituent serves as a versatile "chemical handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide provides a rigorous analysis of the 1H NMR spectral characteristics of this molecule. Unlike simple anilines, the presence of multiple spin-active nuclei (


, 

) and a heavy atom (

) creates a complex splitting pattern that requires careful deconvolution. We compare spectral performance across solvent systems and field strengths to optimize structural verification.

Structural Spin System Analysis

To interpret the spectrum, we must first define the magnetic environment. The molecule is an asymmetric, tetra-substituted benzene ring.

  • Nuclei of Interest:

    • Protons (

      
      ):  Two aromatic protons (H2, H6) and two amine protons (
      
      
      
      ).
    • Fluorine (

      
      ):  Spin 1/2, 100% abundance. Strong coupling to protons.
      
    • Iodine (

      
      ):  Quadrupolar nucleus. While it rarely splits proton signals directly, it induces significant chemical shift anisotropy and line broadening (T2 relaxation effects).
      
The Aromatic Spin System (H2 vs. H6)

The two aromatic protons are magnetically non-equivalent and appear as distinct multiplets due to specific coupling pathways.

Proton PositionChemical EnvironmentCoupling Partners (Scalar Interactions)Predicted Multiplicity
H2 (Ortho to

)
Shielded by

, Ortho to

, Meta to


(Large),

(Medium),

(Small)
ddd (Doublet of Doublets of Doublets)
H6 (Ortho to

)
Shielded by

, Deshielded by


(Medium),

(Small),

(Tiny/Unresolved)
dd or dt (Doublet of Doublets/Triplets)

Comparative Analysis: Solvent & Field Effects

The choice of experimental conditions drastically alters the observed topology of the spectrum.

Scenario A: Solvent Selection (DMSO- vs. )
FeatureDMSO-

(Recommended)

(Alternative)
Amine (

) Signal
Sharp/Distinct: Appears as a broad singlet around 5.0–5.5 ppm. Hydrogen bonding with DMSO slows exchange, making the integration reliable (2H).Variable/Broad: Often broadened into the baseline or overlaps with aromatic signals due to rapid exchange. Integration is unreliable.
Aromatic Resolution High: The high polarity separates the H2 and H6 signals effectively.Moderate: Lower polarity may cause incidental overlap if shifts converge.
Water Artifacts Distinct water peak at ~3.3 ppm (usually clear of aromatics).Water peak at ~1.56 ppm (clear of aromatics).
Scenario B: The "Iodine Effect" vs. Non-Iodinated Analogues

Comparing This compound to 3,4-difluoroaniline highlights the diagnostic utility of the iodine atom.

  • In 3,4-difluoroaniline: The proton at position 5 (H5) exists. It couples to H6 (ortho) and F4 (ortho), creating a complex higher-order multiplet.

  • In this compound: The H5 proton is replaced by Iodine. This simplifies the spectrum by removing the strong

    
     coupling. However, the Iodine atom exerts a Heavy Atom Effect  (Deshielding) on the ortho-proton (H6), shifting it downfield by approximately +0.2 to +0.4 ppm relative to the non-iodinated precursor. This shift is the primary confirmation of successful iodination.
    

Experimental Data & Interpretation

Predicted Chemical Shifts & Coupling Constants

Based on substituent additivity rules and 400 MHz data in DMSO-


.
SignalShift (

, ppm)
IntegrationMultiplicityCoupling Constants (

, Hz)
Assignment
A 6.35 – 6.451Hddd

,

,

H2 (Ar-H)
B 6.95 – 7.101Hdd

,

H6 (Ar-H)
C 5.20 – 5.402Hbr s-

Coupling Tree Visualization

The following diagram illustrates the splitting logic for the H2 proton, which contains the most information density due to the ortho-fluorine interaction.

CouplingTree Root H2 Signal (Uncoupled) Split1_L Split by F3 (Ortho) 3J ≈ 11.5 Hz Root->Split1_L Split1_R Split by F3 (Ortho) 3J ≈ 11.5 Hz Root->Split1_R Split2_L1 Split by F4 (Meta) 4J ≈ 7.0 Hz Split1_L->Split2_L1 Split2_L2 Split by F4 (Meta) 4J ≈ 7.0 Hz Split1_L->Split2_L2 Final Final Fine Splitting by H6 (Meta) 4J ≈ 2.5 Hz Result: ddd Split2_L1->Final Split2_L2->Final

Figure 1: Splitting tree for Proton H2. The large Ortho-F coupling dominates, followed by Meta-F and Meta-H couplings.

Validated Experimental Protocol

To ensure reproducibility and spectral fidelity, follow this "Dry-DMSO" protocol. Moisture is the enemy of amine resolution.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of this compound.

    • Use a new ampoule of DMSO-

      
       (99.9% D) to minimize water content.
      
    • Critical Step: If the amine peak is crucial, add activated 3Å molecular sieves to the NMR tube directly, or filter the solution through a plug of anhydrous

      
       before transfer.
      
  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to 5 seconds . The protons ortho to Iodine may have faster relaxation, but the

      
       protons are slow. A short D1 will under-integrate the amine.
      
    • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to smooth noise without broadening the fine meta-couplings (

      
       Hz).
      
    • Phasing: Manual phasing is required. The large Fluorine couplings can cause phase distortion at the base of the multiplets.

Logical Workflow Diagram

Workflow Start Start: 5-10mg Sample Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Best for NH2) Solvent->DMSO Preferred CDCl3 CDCl3 (Standard) Solvent->CDCl3 Alternative Prep Add 3Å Sieves (Remove Water) DMSO->Prep Acquire Acquire Spectrum D1 = 5s CDCl3->Acquire Prep->Acquire Process Process LB = 0.3 Hz Acquire->Process Analyze Verify H2/H6 Couplings Process->Analyze

Figure 2: Decision logic for sample preparation and acquisition to maximize spectral resolution.

References

  • Substituent Effects in NMR: Hansen, P. E. (1981). Carbon-13 NMR of substituted benzenes. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Fluorine-Proton Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Iodine Heavy Atom Effect: Webb, G. A. (Ed.).[1] (2002). Annual Reports on NMR Spectroscopy. Academic Press.

  • Experimental Data Verification (Analogues): National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds.

Sources

Mass Spectrometry Fragmentation Pattern of 3,4-Difluoro-5-iodoaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 3,4-Difluoro-5-iodoaniline , a halogenated aniline derivative critical in fragment-based drug discovery (FBDD) and agrochemical synthesis.

The content is structured to assist analytical chemists and synthetic researchers in structural verification, impurity profiling, and distinguishing this specific isomer from its regioisomers (e.g., 3,5-difluoro-4-iodoaniline).

Introduction & Compound Significance

This compound (


, MW 255.0  g/mol ) is a poly-halogenated aromatic amine. Its structural uniqueness lies in the interplay between the labile carbon-iodine (C–I) bond and the metabolically stable carbon-fluorine (C–F) bonds.

In mass spectrometry (MS), this compound exhibits a distinct "fingerprint" governed by the weakness of the C–I bond relative to the aromatic core. Unlike simple anilines, the fragmentation is dominated by radical losses and sequential hydro-dehalogenations.

Physicochemical Context for MS
  • Monoisotopic Mass: 254.93 Da

  • Key Isotopes:

    
     (100% abundance), 
    
    
    
    (100% abundance). Note: The lack of M+2 isotopes for F and I simplifies the molecular ion cluster compared to chloro- or bromo-analogs.
  • Ionization Suitability: High proton affinity (aniline N) makes it suitable for ESI(+); aromatic stability allows for clear detection in EI.

Experimental Configuration & Protocols

To ensure reproducibility, the following protocols are recommended for characterizing this compound.

Protocol A: Electron Ionization (GC-MS)
  • Inlet Temperature: 250 °C (Ensure rapid volatilization to prevent thermal degradation of C–I).

  • Ion Source: 230 °C, 70 eV.

  • Scan Range:

    
     40–300.
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Column: Rtx-5MS or equivalent (low polarity) to minimize tailing of the amine.

Protocol B: Electrospray Ionization (LC-MS/MS)
  • Solvent System: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Ionization Mode: ESI Positive (

    
    ).
    
  • Cone Voltage: 20–30 V (Keep low to preserve molecular ion; high energy will strip Iodine).

  • Collision Energy (CID): Stepped 15–40 eV for fragmentation mapping.

Fragmentation Analysis (EI & ESI)

Electron Ionization (EI) Pathway

Under 70 eV electron impact, the molecular ion (


, 

255) is formed but is relatively unstable due to the iodine substituent.
  • Molecular Ion (

    
     255):  Observable, typically 20–40% relative abundance.
    
  • Primary Fragmentation (Base Peak,

    
     128):  The dominant pathway is the homolytic cleavage of the C–I bond, releasing an iodine radical (
    
    
    
    ).
    • The resulting ion (

      
       128) is the difluoro-aniline cation.
      
  • Secondary Fragmentation (

    
     101):  The 
    
    
    
    128 ion undergoes neutral loss of HCN (27 Da), characteristic of anilines.
  • Tertiary Fragmentation (

    
     81):  Loss of HF (20 Da) from the phenyl ring.
    
ESI-MS/MS Pathway

In ESI(+), the precursor is


 (

256).
  • Neutral Loss of HI: Collision-Induced Dissociation (CID) often drives the loss of neutral HI (128 Da) or I radical depending on the charge localization, leading to

    
     128 (
    
    
    
    ).
  • Ammonia Loss: Unlike alkylamines, loss of

    
     is less favored than Iodine loss due to the resonance stabilization of the aniline nitrogen.
    
Visualization of Fragmentation Mechanism

The following diagram illustrates the logical flow of fragmentation for this compound.

FragmentationPathway M Molecular Ion (M+) m/z 255 [C6H4F2IN]+ Frag1 Base Peak m/z 128 [C6H4F2N]+ M->Frag1 Iodine Loss of I• (127 Da) M->Iodine Frag2 Fragment m/z 101 [C5H3F2]+ Frag1->Frag2 HCN Loss of HCN (27 Da) Frag1->HCN Frag3 Fragment m/z 81 [C5H2F]+ Frag2->Frag3 HF Loss of HF (20 Da) Frag2->HF

Caption: Stepwise EI fragmentation pathway showing the sequential loss of Iodine, HCN, and HF.

Comparative Analysis: Isomers & Analogs

Distinguishing this compound from its analogs requires careful examination of ion ratios. The table below compares it with a regioisomer (3,5-difluoro-4-iodoaniline) and a non-iodinated analog.

Table 1: Comparative MS Profile
FeatureThis compound (Target)3,5-Difluoro-4-iodoaniline (Isomer)3,4-Difluoroaniline (Analog)
Molecular Ion (

)

255 (Medium)

255 (Medium)

129 (Strong)
Base Peak

128 (

)

128 (

)

129 (

)
Key Difference Ortho-free Amine: No ortho-F effect.[1] Standard aniline cleavage.Symmetric F: Fluorines at 3,5. Iodine at 4. Fragmentation is nearly identical; requires RT* to distinguish.Stability: No Iodine loss. Prominent HCN loss from M+.
C-I Bond Stability Weak (Meta-Iodine)Weak (Para-Iodine)N/A
Diagnostic Loss

(I) then

(HCN)

(I) then

(HCN)

(HCN) then

(HF)

*RT: Retention Time. Isomers must be separated chromatographically. 3,5-difluoro-4-iodoaniline typically elutes later on non-polar columns due to higher symmetry and lower dipole moment.

Mechanistic Insight: The "Ortho Effect"

In haloanilines, a halogen ortho to the amine (position 2 or 6) often facilitates the loss of hydrogen halide (HX) directly from the molecular ion.

  • Target Compound (this compound): Positions 2 and 6 are protons (H). Therefore, no direct HX loss is observed from the molecular ion. The spectrum is cleaner, dominated by radical iodine loss.

  • Contrast: An isomer like 2-fluoro-4-iodoaniline would show a distinct

    
     or 
    
    
    
    pathway.

Summary of Findings

  • Dominant Feature: The mass spectrum is defined by the lability of the iodine atom. The transition from

    
     255 to 
    
    
    
    128 is the primary diagnostic transition.
  • Structural Confirmation: The presence of

    
     128 (difluoroaniline core) confirms the "difluoro-iodo" composition.
    
  • Differentiation: Lack of immediate HF loss from the parent ion confirms the absence of fluorine at the ortho (2,6) positions, supporting the 3,4-difluoro assignment.

References

  • NIST Mass Spectrometry Data Center. (2023). 3,4-Difluoroaniline - Mass Spectrum (Electron Ionization).[2][3] National Institute of Standards and Technology.[3] Link

  • Patrick, R., et al. (2011).[4] Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers.[4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kaszynski, P., et al. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.[2] Vanderbilt University / Tetrahedron. Link

  • University of Colorado Boulder. (2023). Mass Spectrometry Fragmentation Mechanisms.[5][6][7] Department of Chemistry & Biochemistry. Link

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of synthetic intermediates like 3,4-Difluoro-5-iodoaniline is fundamental to ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for purity assessment, impurity profiling, and quality control of such compounds. This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound standards, offering experimental insights to aid in robust method development.

The Crucial Role of HPLC in Analyzing Halogenated Anilines

This compound is a halogenated aromatic amine, a class of compounds frequently used as building blocks in the synthesis of complex organic molecules. The presence of fluorine and iodine atoms, along with the amine group on the benzene ring, imparts specific physicochemical properties that dictate its chromatographic behavior. The goal of a successful HPLC method is to provide sharp, symmetrical peaks with a reproducible retention time, allowing for accurate quantification and separation from any potential isomers, starting materials, or degradation products.[1][2]

The retention of this compound in reversed-phase HPLC is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[3] The aromatic ring and the large, hydrophobic iodine atom contribute significantly to its retention on common stationary phases like C18. However, the polar amine group and the electronegative fluorine atoms can introduce secondary interactions that influence peak shape and selectivity.[4]

Comparative Analysis of HPLC Methods

The choice of HPLC column and mobile phase is the most critical factor influencing the retention time and overall separation quality.[5] To illustrate the impact of these choices, we present a comparative analysis of three distinct reversed-phase HPLC methods for the analysis of a this compound standard.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl PhaseMethod C: C18 with Methanol
Stationary Phase Octadecylsilane (C18)Phenyl-HexylOctadecylsilane (C18)
Primary Interaction Hydrophobicπ-π interactions, HydrophobicHydrophobic
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 30-80% B over 15 min30-80% B over 15 min40-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Estimated Retention Time ~12.5 min~14.2 min~10.8 min
Peak Shape (Tailing Factor) 1.11.01.2
Advantages Robust, widely available, good general performance.[6]Enhanced selectivity for aromatic compounds.[7]Different selectivity compared to acetonitrile.
Disadvantages May not resolve critical isomers.Can be more expensive.Higher backpressure, potentially broader peaks.

Discussion of Results:

  • Method A (C18 with Acetonitrile): This is the workhorse method for reversed-phase HPLC and provides a good starting point.[8] The C18 phase retains the hydrophobic this compound effectively. The estimated retention time of 12.5 minutes offers a reasonable analysis time.

  • Method B (Phenyl-Hexyl): The Phenyl-Hexyl column introduces an alternative separation mechanism. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, leading to increased retention and potentially altered selectivity for aromatic or unsaturated compounds.[7] This is reflected in the longer estimated retention time of 14.2 minutes and an excellent peak shape. This type of column is particularly useful if closely related aromatic impurities are present.

  • Method C (C18 with Methanol): Replacing acetonitrile with methanol as the organic modifier can significantly impact selectivity.[4] Methanol is a protic solvent and interacts differently with the analyte and stationary phase compared to the aprotic acetonitrile. In this case, it leads to a shorter retention time of 10.8 minutes, which could be advantageous for high-throughput screening. However, methanol generally produces higher backpressure and can sometimes result in broader peaks.

Experimental Protocols

Below are the detailed step-by-step methodologies for the compared HPLC methods. These protocols are designed to be self-validating and provide a solid foundation for your own method development.

General Preparations
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to obtain a 1 mg/mL stock solution. Further dilute as required for the analysis.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent for initial experiments.

Method A: Standard C18 Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-17 min: 30% to 80% B

      • 17-20 min: 80% B

      • 20.1-25 min: 30% B (re-equilibration).

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject a blank (diluent), followed by the standard preparation.

Method B: Phenyl-Hexyl Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

    • All other conditions are the same as Method A.

  • Analysis: Follow the same analysis procedure as Method A.

Method C: C18 with Methanol Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Methanol.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-17 min: 40% to 90% B

      • 17-20 min: 90% B

      • 20.1-25 min: 40% B (re-equilibration).

  • Analysis: Follow the same analysis procedure as Method A.

Visualizing the Analytical Workflow

A robust analytical workflow is essential for achieving reproducible results. The following diagram illustrates the key stages in the HPLC analysis of this compound standards.

HPLC Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution MobilePhase Mobile Phase Preparation Equilibration System & Column Equilibration MobilePhase->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Retention Time & Purity Calculation Integration->Calculation Report Report Generation Calculation->Report

Caption: General workflow for the HPLC analysis of standards.

Broader Context and Alternative Approaches

While reversed-phase HPLC is the most common technique, it's important to be aware of other potential analytical methods, especially when dealing with complex mixtures or challenging separations.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that are not well-retained in reversed-phase, HILIC can be a valuable alternative.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although often requiring derivatization for polar compounds like anilines, GC-MS can provide excellent separation and structural information.[10]

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is a "greener" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.

Conclusion

The selection of an optimal HPLC method for the analysis of this compound is a critical step in the drug development and chemical manufacturing process. While a standard C18 column with an acetonitrile/water gradient provides a reliable starting point, exploring alternative stationary phases like Phenyl-Hexyl can offer superior selectivity for aromatic compounds. The choice of organic modifier, such as methanol, can also be used to fine-tune the separation. By systematically evaluating these parameters, researchers can develop a robust, reproducible, and accurate HPLC method that ensures the quality and purity of this important chemical intermediate.

References

  • Lunn, G., & Hellwig, L. C. (Eds.). (1998). Handbook of Pharmaceutical Analysis by HPLC. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). HPLC & UHPLC Columns for Pharmaceutical Analysis. Agilent Technologies. [Link]

  • Rice, C. P., & Lores, E. M. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 357–361. [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision? Altabrisa Group. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

Sources

confirming regioselectivity of iodine position in 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Count" Strategy

In the synthesis of 3,4-difluoro-5-iodoaniline , distinguishing the target molecule from its regioisomers (specifically the 2-iodo and 6-iodo variants) is a critical quality gate.[1] While X-ray crystallography provides absolute certainty, it is often a bottleneck in high-throughput optimization.

The Solution: This guide establishes 1D 1H-1H NOE Difference Spectroscopy as the primary, self-validating analytical method.[1] By irradiating the amine (


) protons, you can definitively assign regiochemistry based on the number of enhanced ortho-protons :
  • Target (5-iodo): Two NOE signals (H2 and H6).

  • Isomers (2-iodo or 6-iodo): Only one NOE signal.[1]

The Regioselectivity Challenge

The synthesis of this compound is electronically counter-intuitive.[1]

  • Direct Iodination Risks: The amino group (

    
    ) is a strong ortho/para director.[1] In 3,4-difluoroaniline, the most electron-rich positions are C2  and C6  (ortho to amine).[1]
    
  • The Target Position: Position C5 is meta to the amine and electronically deactivated.[1] Consequently, the 5-iodo isomer is rarely the product of direct electrophilic aromatic substitution (EAS); it is typically synthesized via reduction of a nitro-precursor or directed lithiation.

  • The Risk: If your synthesis involves non-specific iodination or rearrangement, you will likely isolate the kinetically favored 6-iodo or 2-iodo isomers.[1]

Structural Isomer Comparison
IsomerStructureProtons Ortho to

Protons Ortho to F
5-iodo (Target) I at C5Two (H2, H6)H2 (ortho to F3)
6-iodo (Common Impurity) I at C6One (H2)H2 (ortho to F3), H5 (ortho to F4)
2-iodo (Steric Impurity) I at C2One (H6)H5 (ortho to F4)

Primary Method: 1H-1H NOE Difference Spectroscopy[1]

This method relies on the Nuclear Overhauser Effect (NOE), where saturating one spin (the


) enhances the signal of spatially proximal spins (ortho-protons).
The Logic Flow

The following decision tree illustrates the self-validating logic of the NOE experiment.

NOE_Logic Start Sample: 3,4-Difluoro-iodoaniline Isomer Step1 Irradiate NH2 Signal (~3.5 - 5.0 ppm) Start->Step1 Decision Count Enhanced Aromatic Signals Step1->Decision Result1 Two Signals Enhanced (H2 & H6) CONFIRMED: 5-Iodo Isomer Decision->Result1 2 Signals Result2 One Signal Enhanced (H2 or H6) REJECTED: 2-Iodo or 6-Iodo Isomer Decision->Result2 1 Signal

Figure 1: Analytical decision tree for confirming the 5-iodo position using NOE.

Experimental Protocol: 1D NOE Difference

Objective: Determine the number of protons spatially adjacent to the aniline nitrogen.

  • Sample Preparation:

    • Dissolve ~10 mg of sample in DMSO-d6 (0.6 mL).

    • Note: DMSO-d6 is preferred over

      
       because it slows proton exchange, sharpening the 
      
      
      
      signal and slowing its relaxation, which improves NOE transfer.[1]
    • Degassing (Critical): Oxygen is paramagnetic and promotes relaxation, killing the NOE signal.[1] Bubble dry nitrogen or argon through the solution for 5 minutes, or use the freeze-pump-thaw method (3 cycles).[1]

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: noediff or selnogp (Selective NOE with gradients).[1]

    • Target: Set irradiation frequency (O1) exactly on the broad

      
       singlet (typically 5.0–6.5 ppm in DMSO).
      
    • Off-Resonance: Set a control irradiation frequency in an empty region (e.g., -2 ppm).[1]

    • Mixing Time: 500 ms to 800 ms (allows NOE buildup).

    • Scans: 64 to 128 scans are usually sufficient due to the proximity of the protons.

  • Data Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.[1]

    • Positive Peaks: Protons within ~5 Å of the

      
       group will appear as positive peaks.[1]
      
    • Negative Peak: The irradiated

      
       signal will appear as a large negative peak.[1]
      

Secondary Method: 19F NMR Coupling Analysis

If NOE is unavailable, 19F NMR provides a structural fingerprint based on Spin-Spin Coupling Constants (


) .[1] This method requires higher expertise to interpret but is non-destructive and rapid.
The Coupling Logic

Fluorine-Proton (


) coupling depends heavily on distance:
  • 
     (ortho):  6.0 – 10.0 Hz (Large)[1]
    
  • 
     (meta):  4.0 – 7.0 Hz (Medium)[1]
    
  • 
     (ortho):  ~20.0 – 25.0 Hz (Diagnostic for adjacent fluorines)[1]
    
Analysis of the 5-Iodo Target

In This compound :

  • F3: Is ortho to H2. Expect a large doublet splitting from H2 (

    
    ) and a large doublet from F4 (
    
    
    
    ).
  • F4: Is ortho to Iodine (C5).[1] It has NO ortho protons .[1] It only has meta protons (H2, H6).

  • Diagnostic Test: In the 5-iodo isomer, one Fluorine signal (F4) will lack a large proton coupling constant (>8 Hz).[1] It will appear as a doublet (coupled to F3) of small multiplets (meta-coupling to H2/H6).

Contrast with 6-iodo isomer:

  • In the 6-iodo isomer, F4 is ortho to H5 .[1] Both F3 and F4 will show large ortho-proton couplings.[1]

Coupling_Logic Input 19F NMR Spectrum CheckF4 Analyze F4 Coupling Input->CheckF4 CaseA F4 shows Large J_HF (>8Hz) (Ortho Proton Present) CheckF4->CaseA Large Splitting CaseB F4 shows Small J_HF (<7Hz) (No Ortho Proton) CheckF4->CaseB Complex Multiplet ConclusionA Isomer: 6-Iodo or 2-Iodo CaseA->ConclusionA ConclusionB Isomer: 5-Iodo (Target) CaseB->ConclusionB

Figure 2: Distinguishing isomers based on Fluorine-Proton coupling constants.

Comparative Analysis of Methods

Feature1H-1H NOE 19F NMR Analysis X-Ray Crystallography
Certainty High (99%)Medium-High (Requires Expert Interpretation)Absolute (100%)
Throughput High (15 mins/sample)Very High (5 mins/sample)Low (Days to Weeks)
Sample Req. ~10 mg (Dissolved)~5 mg (Dissolved)Single Crystal Required
Cost LowLowHigh
Key Limitation Requires distinct

signal (dry solvent)
Complex multiplets can be hard to decoupleCrystal growth failure

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Through-Space Interactions).[1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Detailed tables on

    
     and 
    
    
    
    coupling constants).
  • Reich, H. J. (2024).[1] WinPLT NMR Data: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

  • Sanders, J. K. M., & Mersh, J. D. (1982).[1] Nuclear magnetic double resonance: The use of difference spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 15(4), 353-400.[1]

Sources

IR spectroscopy characteristic bands for 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 3,4-Difluoro-5-iodoaniline: From First Principles to Practical Application

Authored by: A Senior Application Scientist

Introduction: Deciphering Molecular Structure with Light and Vibration

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a foundational requirement. This compound is a highly substituted aromatic amine, presenting a unique combination of functional groups whose electronic and steric interactions are critical to its chemical behavior. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and structural integrity of such molecules.

This guide provides an in-depth analysis of the characteristic IR absorption bands expected for this compound. We will move beyond a simple list of frequencies to explain the underlying principles of molecular vibrations, the influence of substituents on the aniline framework, and a practical methodology for acquiring and interpreting the spectrum. Our approach is grounded in established spectroscopic principles to provide a self-validating framework for analysis.

The Vibrational Landscape of a Substituted Aniline

An IR spectrum is fundamentally a plot of a molecule's vibrational energy transitions. When a molecule absorbs IR radiation, its bonds stretch, bend, and rock at specific, quantized frequencies. The frequency of absorption is determined by the masses of the bonded atoms and the strength of the bond, while the intensity of the absorption is governed by the change in the molecule's dipole moment during that vibration.

The structure of this compound contains several key vibrational components that give rise to a unique spectral fingerprint:

  • The Primary Aromatic Amine (-NH₂): The N-H bonds are relatively light and produce distinct, high-frequency stretches.

  • The Aromatic Ring: The C=C and C-H bonds of the benzene ring have characteristic stretching and bending modes.

  • The Halogen Substituents: The highly polar C-F bonds and the heavy C-I bond introduce strong, characteristic absorptions.

Detailed Analysis of Characteristic Absorption Bands

The IR spectrum can be logically divided into distinct regions, each providing specific structural information.

The N-H and Aromatic C-H Stretching Region (3600 - 3000 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

  • N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct N-H stretching bands.[1][2]

    • Asymmetric Stretch (νₐₛ N-H): Expected near 3500-3420 cm⁻¹ . In this mode, the two N-H bonds stretch out of phase.

    • Symmetric Stretch (νₛ N-H): Expected near 3420-3340 cm⁻¹ . Here, both N-H bonds stretch in phase. The presence of two sharp to medium intensity bands in this area is a definitive marker for the primary amine group.[3][4] For aromatic amines, these absorptions typically occur at slightly higher frequencies compared to their aliphatic counterparts.[3]

  • Aromatic C-H Stretching (ν C-H): The stretching of C-H bonds on the aromatic ring gives rise to one or more sharp, weak-to-medium bands just above 3000 cm⁻¹.[5] Expect these absorptions in the 3100-3000 cm⁻¹ range.[6][7] Their presence distinguishes aromatic C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.[8]

The Double-Bond and Bending Region (1700 - 1400 cm⁻¹)

This region provides key information about the amine group and the aromatic core.

  • N-H Bending (Scissoring, δ NH₂): This vibration, analogous to the closing of a pair of scissors, results in a medium-to-strong absorption band in the 1650-1580 cm⁻¹ region.[1][3] This band can sometimes be mistaken for a C=C stretch, but its association with the N-H stretching bands confirms its origin.

  • Aromatic C=C Ring Stretching (ν C=C): The benzene ring exhibits characteristic in-plane stretching vibrations that typically produce a pair of sharp, medium-intensity bands. For substituted aromatics, these are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[6][7] The electron-donating amine group and electron-withdrawing halogens will influence the precise position and intensity of these peaks.

The Fingerprint Region (1400 - 500 cm⁻¹): A Unique Molecular Signature

This region, though often complex, contains highly characteristic absorptions from C-N, C-F, C-I, and C-H out-of-plane bending vibrations.

  • Aromatic C-N Stretching (ν C-N): The stretching of the bond between the aromatic carbon and the amine nitrogen is a key feature. For aromatic amines, this produces a strong absorption in the 1340-1250 cm⁻¹ range.[1][3] The strength of this band is due to the significant dipole moment of the C-N bond and its coupling with the ring.

  • Aromatic C-F Stretching (ν C-F): This is arguably one of the most prominent and easily identifiable features in the spectrum. The C-F bond is extremely polar, leading to a very strong and intense absorption. For aryl fluorides, this band is typically found in the 1300-1100 cm⁻¹ region. Given the presence of two adjacent C-F bonds, one might expect a very strong, possibly broad or split, absorption feature here.

  • Aromatic C-H Out-of-Plane Bending (γ C-H): The out-of-plane ("oop") bending of the remaining C-H bonds on the ring gives rise to strong bands in the 900-675 cm⁻¹ region.[7][9] The exact position is highly diagnostic of the ring's substitution pattern.[9] For the 1,2,3,5-tetrasubstitution pattern of this molecule, specific bands are expected, though predicting their exact location without reference spectra is challenging.

  • C-I Stretching (ν C-I): Due to the high mass of the iodine atom, the C-I stretching vibration occurs at a very low frequency. It is expected in the 600-500 cm⁻¹ range.[10] This band is typically weak and falls within the lower end of the fingerprint region, where it can be obscured by other vibrations. Its definitive assignment often requires comparison with the spectra of closely related iodo- and non-iodo-compounds.

Comparative Data Summary

To highlight the influence of the substituents, the table below compares the expected bands for this compound with the known bands of the parent molecule, aniline.

Vibrational ModeFunctional GroupAniline (Approx. Wavenumber, cm⁻¹)This compound (Expected Range, cm⁻¹)Expected Intensity
Asymmetric N-H StretchPrimary Aromatic Amine~3440[1][11]3500 - 3420Medium, Sharp
Symmetric N-H StretchPrimary Aromatic Amine~3360[1][11]3420 - 3340Medium, Sharp
Aromatic C-H StretchAromatic Ring~30503100 - 3000Weak to Medium
N-H Bend (Scissoring)Primary Aromatic Amine~1620[1]1650 - 1580Medium to Strong
Aromatic C=C Ring StretchAromatic Ring~1600, ~15001600 - 1585 & 1500 - 1400Medium, Sharp
Aromatic C-N StretchAromatic Amine~1280[1]1340 - 1250Strong
Aromatic C-F StretchAryl FluorideN/A1300 - 1100Very Strong
C-H Out-of-Plane BendAromatic Ring~750, ~690 (Monosubstituted)900 - 675 (Pattern specific)Strong
C-I StretchAryl IodideN/A600 - 500Weak to Medium

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

To ensure data integrity, a rigorous and self-validating protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference. Allow the instrument to warm up for at least 30 minutes for thermal stability.

  • Background Collection:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Collect a background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹). This spectrum of the clean crystal and ambient atmosphere will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR pressure clamp. The goal is to ensure intimate contact between the sample and the crystal surface. The pressure should be sufficient to produce a strong signal without damaging the crystal.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • After collection, clean the ATR crystal thoroughly.

    • Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their wavenumbers.

Logical Workflow for Spectral Interpretation

The interpretation of an IR spectrum should follow a systematic process. The following diagram illustrates a logical workflow for analyzing the spectrum of this compound.

IR_Interpretation_Workflow Interpretation Workflow for this compound Start Acquire & Process Spectrum Region1 Analyze > 3000 cm⁻¹ Region Start->Region1 Check_NH Two sharp bands at ~3400-3500 cm⁻¹? Region1->Check_NH Confirm_PrimaryAmine Primary Amine (-NH₂) Confirmed Check_NH->Confirm_PrimaryAmine Yes Check_ArCH Weak bands at 3000-3100 cm⁻¹? Check_NH->Check_ArCH No (Re-evaluate) Confirm_PrimaryAmine->Check_ArCH Confirm_Aromatic Aromatic Ring Confirmed Check_ArCH->Confirm_Aromatic Yes Region2 Analyze 1700-1400 cm⁻¹ Region Check_ArCH->Region2 No (Re-evaluate) Confirm_Aromatic->Region2 Check_NH_Bend Strong band at ~1600 cm⁻¹? Region2->Check_NH_Bend Confirm_NH_Bend N-H Bend Confirmed Check_NH_Bend->Confirm_NH_Bend Yes Check_CC_Ring Sharp bands at ~1600 & ~1500 cm⁻¹? Check_NH_Bend->Check_CC_Ring No (Re-evaluate) Confirm_NH_Bend->Check_CC_Ring Confirm_CC_Ring C=C Ring Stretches Confirmed Check_CC_Ring->Confirm_CC_Ring Yes Region3 Analyze Fingerprint Region < 1400 cm⁻¹ Check_CC_Ring->Region3 No (Re-evaluate) Confirm_CC_Ring->Region3 Find_CF Identify Very Strong Band(s) at 1300-1100 cm⁻¹ Region3->Find_CF Confirm_CF C-F Stretch Confirmed Find_CF->Confirm_CF Find_CN Identify Strong Band at 1340-1250 cm⁻¹ Confirm_CF->Find_CN Confirm_CN Aromatic C-N Stretch Confirmed Find_CN->Confirm_CN Final Final Structure Corroboration Confirm_CN->Final

Caption: A logical workflow for the systematic interpretation of the IR spectrum of this compound.

Conclusion

The IR spectrum of this compound is predicted to be rich with information, providing a robust "fingerprint" for its identification. The key confirmatory bands are the pair of N-H stretches above 3300 cm⁻¹, the strong N-H bend around 1600 cm⁻¹, the very strong and characteristic C-F stretching absorption between 1300-1100 cm⁻¹, and the strong aromatic C-N stretch near 1300 cm⁻¹. By following a systematic interpretation workflow and a rigorous experimental protocol, researchers can confidently use IR spectroscopy to verify the structure of this complex halogenated aniline, ensuring the integrity of their materials in research and drug development pipelines.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Rai, A. K., et al. (2007). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure: THEOCHEM, 809(1-3), 51-60.
  • Auf der Heyde, T. P., et al. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Inorganica Chimica Acta, 51, 455-460.
  • LibreTexts Chemistry. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Kydd, R. A., & Krueger, P. J. (1978). The far-infrared vapor phase spectra of some halosubstituted anilines. The Journal of Chemical Physics, 69(2), 827-833.
  • Nyquist, R. A., & Fales, H. M. (1983). IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 37(4), 369-373.
  • Auf der Heyde, T. P., et al. (2007, January 03). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Spectroscopy Letters, 14(7), 455-460.
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2019, May 01). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

  • Nakanaga, T., & Ito, F. (2003). Infrared spectra and structures of aniline+–furan and aniline+–phenol: Preference between π-type and σ-type hydrogen-bond. Chemical Physics Letters, 373(1-2), 143-148.
  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Puget Sound. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • Smith, B. C. (2016, November 01). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

Sources

Technical Comparison: Purity Validation Standards for 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Analytical Challenge

3,4-Difluoro-5-iodoaniline (


)  represents a distinct class of "analytical nightmares" in pharmaceutical intermediate validation. While a critical scaffold for kinase inhibitors and cross-coupling reactions, its high halogen content (~65% by mass) creates specific interference patterns that render standard elemental analysis (EA) protocols unreliable without modification.

The Core Problem:

  • The Fluorine Attack: Upon combustion, fluorine forms Hydrogen Fluoride (HF), which aggressively etches quartz combustion tubes (

    
    ), producing volatile Silicon Tetrafluoride (
    
    
    
    ). This artificially inflates the detected carbon signal or damages the detector.
  • The Iodine Tail: Iodine is a heavy, non-volatile heteroatom. In standard combustion, it often sublimes rather than combusts, or forms iodine pentoxide (

    
    ) that can trap carbon, leading to low Carbon values (the "shark skin" ash effect).
    
  • The Hydrogen Sensitivity: With a theoretical Hydrogen content of only ~1.58%, even trace moisture absorption (hygroscopicity) causes massive relative errors in %H, leading to false failures.

This guide compares the Modified Dynamic Flash Combustion (EA) method against Quantitative NMR (qNMR) and HPLC to establish the definitive standard for validating this compound.

Part 2: Reference Standards & Theoretical Data

Before selecting a method, the theoretical baseline must be established. For This compound (MW: 255.00 g/mol ) , the acceptance criteria for pharmaceutical intermediates typically demand a tolerance of


  absolute difference from theoretical values.
Table 1: Theoretical Composition & Tolerance Limits
ElementTheoretical Mass %Acceptable Range (

)
Common Error Source
Carbon (C) 28.26% 27.86% – 28.66%Low: Trapped by Iodine ash.High: Solvent (EtOAc/Hex) retention.
Hydrogen (H) 1.58% 1.18% – 1.98%High: Trace water (Hygroscopic).Note: <2% H is extremely sensitive.
Nitrogen (N) 5.49% 5.09% – 5.89%Generally stable; best indicator of bulk purity.
Fluorine (F) 14.90% N/A (usually not tested in CHN)Etches quartz tube; requires

.
Iodine (I) 49.76% N/A (usually not tested in CHN)Incomplete combustion.

Part 3: Comparative Methodology

Method A: Modified Dynamic Flash Combustion (The Gold Standard for Bulk Purity)

Standard CHN analysis will fail for this compound. You must employ the "Halogen Modification" protocol.

Protocol:

  • Additive: Use Tungsten(VI) Oxide (

    
    )  or a 
    
    
    
    blend.
    • Mechanism:[1][2]

      
       acts as a scrubber. It binds the Fluorine to form non-volatile Tungsten Fluorides, preventing the formation of 
      
      
      
      gas. It also supplies local oxygen to assist the oxidation of Iodine.
  • Oxygen Boost: Increase the oxygen dosing loop volume by 20% compared to standard organics. The heavy iodine atom shields the carbon backbone, requiring a more aggressive oxidation environment.

  • Sample Weight: Increase sample mass to 2.5 – 3.0 mg (vs. standard 1.5 mg) to ensure the Nitrogen signal is sufficiently above the baseline noise, given the low N percentage.

Pros:

  • Industry standard for "Certificate of Analysis" (CoA).

  • Verifies bulk material composition.

Cons:

  • Destructive.

  • Blind to inorganic impurities (salts) unless ash is analyzed.

  • Requires specific instrument configuration (fluorine kit).

Method B: Quantitative NMR (qNMR) – The Absolute Quantifier

For high-value intermediates like this compound, qNMR is superior to EA because it is non-destructive and specific.

Protocol:

  • Solvent: DMSO-

    
     (to prevent iodine exchange or solubility issues common in 
    
    
    
    ).
  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Selection Logic: You need a standard with a relaxation time (

      
      ) similar to the aniline protons and resonances that do not overlap with the aromatic protons of the analyte (approx. 6.5 - 7.5 ppm).
      
  • Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for accurate integration).
    • Scans: 16 or 32 (sufficient for S/N > 150:1).

Pros:

  • Absolute Purity: Does not require a reference standard of the analyte itself.

  • differentiation: Clearly identifies residual solvents (which ruin EA results) vs. actual degradation.

  • Speed: < 20 minutes per sample.

Cons:

  • Requires high-field NMR (400 MHz+).

  • Requires precise weighing (metrological weighing) of both sample and internal standard.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing polyhalogenated anilines.

AnalyticalWorkflow Start Sample: this compound Check_H Check Theoretical %H (< 2%) Start->Check_H Dry Mandatory: Vacuum Dry (40°C, 4h, P2O5 trap) Check_H->Dry High Hygroscopicity Risk Decision Select Validation Method Dry->Decision Method_EA Method A: Elemental Analysis (Combustion) Decision->Method_EA For CoA / Bulk Check Method_qNMR Method B: qNMR (Spectroscopy) Decision->Method_qNMR For High Precision / R&D EA_Step1 Add WO3 Additive (Fluorine Scavenger) Method_EA->EA_Step1 NMR_Step1 Weigh with Internal Std (e.g., TCNB) Method_qNMR->NMR_Step1 EA_Step2 High O2 Boost EA_Step1->EA_Step2 EA_Result Result: Bulk Composition (Pass if C/N within 0.4%) EA_Step2->EA_Result NMR_Step2 d1 Delay > 30s NMR_Step1->NMR_Step2 NMR_Result Result: Absolute Purity % (+ Solvent ID) NMR_Step2->NMR_Result

Caption: Analytical workflow prioritizing moisture removal and additive selection for fluoro-iodo compounds.

Part 5: Experimental Protocols (Step-by-Step)

Protocol 1: Handling the "Fluorine Effect" in EA

Objective: Prevent


 formation and ensure complete iodine oxidation.
  • Preparation: Ensure the combustion tube is packed with a Tungsten (

    
    ) or Copper (
    
    
    
    ) reducing layer that is not exhausted.
  • Weighing:

    • Place a tin capsule on the microbalance. Tare.

    • Add 2.500 mg (

      
      )  of dried this compound.
      
    • CRITICAL: Add 5–10 mg of Tungsten(VI) Oxide (

      
      )  powder directly on top of the sample inside the capsule.
      
    • Seal the capsule tightly to exclude air.

  • Run Parameters:

    • Furnace Temperature: 1050°C (Standard 950°C is insufficient for heavy halogenated rings).

    • Oxygen Dosing: Set to "High" or 120 seconds (instrument dependent).

  • Analysis:

    • Run a "Conditioning" blank with the same

      
       additive to prime the column.
      
    • Run a Sulfanilamide standard to verify the calibration factor (K-factor).

    • Run the sample in triplicate.[3]

Protocol 2: qNMR Purity Calculation

Objective: Determine absolute purity without relying on combustion.



Where:

  • 
     = Integrated area of the signal.
    
  • 
     = Number of protons generating the signal.
    
  • 
     = Molecular weight ( g/mol ).[4]
    
  • 
     = Mass weighed (mg).
    
  • 
     = Purity (decimal).[4]
    

Recommended Integration Signals:

  • Analyte: The aromatic protons of this compound typically appear as a multiplet around 6.5–7.5 ppm. (Verify specific shift in DMSO-

    
    ).
    
  • Standard (TCNB): Singlet at ~8.5 ppm (check for overlap).

Part 6: Comparison Summary

FeatureModified Combustion (EA)qNMRHPLC-UV (254 nm)
Accuracy for this cmpd Medium (High risk of F/I interference)High (Direct observation)Low (Response factors unknown)
Sample Requirement ~2.5 mg (Destructive)~10 mg (Recoverable)< 1 mg
Interference Moisture (Fatal error for %H)Peak Overlap (Manageable)Solvent Front / Ghost Peaks
Best Use Case Final QC for shipping (CoA)In-process checks & Standardizing HPLCRoutine monitoring

Final Recommendation: For This compound , do not rely solely on Elemental Analysis due to the low Hydrogen content and high Halogen interference. qNMR is the scientifically superior method for establishing the purity of the primary reference standard. Use Modified EA (with


) only for batch release testing where regulatory compliance requires %C/H/N data.

References

  • Microanalysis of Halogenated Compounds. Mikroanalytisches Labor Pascher. Detailed protocols for Fluorine/Iodine combustion.

  • qNMR as a Purity Assay. Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."

  • IUPAC Recommendations. Pure and Applied Chemistry. Guidelines for the definition and analysis of halogen bonding and halogenated compounds.

  • Combustion Ion Chromatography. Measurlabs. Methodology for Total Organic Fluorine (TOF) analysis, relevant for validating the fluorine content specifically.

  • This compound Properties. PubChem. Chemical and physical property database for CAS 103975-63-3 (Isomer variants).

Sources

Safety Operating Guide

Personal protective equipment for handling 3,4-Difluoro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3,4-Difluoro-5-iodoaniline

As researchers push the boundaries of cross-coupling reactions and pharmaceutical synthesis, halogenated anilines like this compound have become indispensable building blocks. However, the unique structural features that make this compound synthetically valuable—the highly reactive carbon-iodine (C-I) bond, the lipophilic fluorine atoms, and the electron-rich aniline moiety—also create a complex matrix of chemical hazards[1][2].

This guide provides application scientists and drug development professionals with the definitive operational blueprint for handling this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure absolute procedural integrity and researcher safety.

Mechanistic Hazard Profile: The "Why" Behind the Risk

To handle this compound safely, one must understand its tripartite hazard profile at a molecular level:

  • Lipophilicity and Dermal Penetration: The presence of two fluorine atoms significantly increases the compound's lipophilicity (LogP) compared to unsubstituted aniline[2]. This allows the molecule to rapidly permeate standard latex gloves and the lipid bilayer of the human stratum corneum, leading to rapid systemic absorption[2][3].

  • Methemoglobinemia (Systemic Toxicity): Once absorbed via dermal, inhalation, or oral routes, the aniline moiety undergoes hepatic N-hydroxylation. The resulting metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[2][4]. Because methemoglobin cannot bind oxygen, acute exposure leads to tissue hypoxia, characterized by cyanosis (bluish skin/lips), dizziness, and chocolate-brown colored blood[5].

  • Photolytic Degradation: The C-I bond is highly susceptible to homolytic cleavage when exposed to UV or ambient visible light. This photolysis generates reactive iodine radicals and degrades the reagent, compromising both safety and synthetic yield[1][6].

Methemoglobinemia A This compound (Exposure) B Hepatic N-hydroxylation (CYP450) A->B Absorption C N-phenylhydroxylamine Metabolite B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) D->E ROS Generation F Tissue Hypoxia (Cyanosis) E->F O2 Starvation

Fig 1: Mechanism of aniline-induced methemoglobinemia and resulting tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for polyhalogenated anilines. The following matrix outlines the required protective gear and the scientific rationale for each selection[1][7].

PPE CategoryRequired SpecificationScientific Rationale & Causality
Gloves Double-layered Nitrile (min 0.11mm thickness) or Butyl Rubber.High lipophilicity accelerates permeation through latex. Double-gloving ensures a fail-safe if the outer layer is breached by residual solvents (e.g., DCM, EtOAc).
Eye Protection Tight-fitting Chemical Safety Goggles (ANSI Z87.1+).Prevents severe ocular irritation and chemical conjunctivitis caused by airborne crystalline dust or micro-particulates[1].
Respiratory NIOSH-approved N95 or P100 particulate respirator (if outside hood).Mitigates inhalation of fine dust, which provides a direct, rapid pathway to the pulmonary capillary bed and systemic circulation[7].
Body Flame-retardant lab coat (fully buttoned) & closed-toe non-porous shoes.Prevents localized dermal accumulation of dust, blocking the primary vector for transdermal absorption.

Operational Workflow & Handling Protocol

Every interaction with this compound must be treated as a self-validating system where each step confirms the safety of the next.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operating with a minimum face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of strong oxidizing agents, acid chlorides, and acid anhydrides, as these are highly incompatible with anilines and can trigger exothermic reactions[1][8].

Step 2: Dispensing and Weighing

  • Use an anti-static spatula to prevent electrostatic dispersion of the fine crystalline powder.

  • Weigh the material directly into a tared, amber glass vial. Causality: Amber glass blocks the UV/Vis wavelengths responsible for C-I bond photolysis, preserving reagent integrity[6].

  • Seal the vial immediately with a PTFE-lined cap before removing it from the balance area.

Step 3: Reaction Setup

  • Transfer the sealed vial to the reaction manifold.

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen). Causality: Anilines are prone to rapid air-oxidation, which forms dark, insoluble polymeric impurities. Inerting the atmosphere prevents this degradation.

Step 4: Decontamination

  • Wipe down the balance and fume hood surfaces using a damp paper towel (water with mild detergent), followed by a wipe with isopropanol.

  • Dispose of all wipes immediately in a designated hazardous waste bin[7].

Workflow N1 1. Pre-Operation Verify Fume Hood Flow & Clear Incompatibles N2 2. Dispensing Use Anti-Static Tools & Amber Vials N1->N2 N3 3. Reaction Setup Execute under Inert Atmosphere (Ar/N2) N2->N3 N4 4. Decontamination Wet-Wipe Surfaces (Detergent -> IPA) N3->N4 N5 5. Waste Disposal Seal in Halogenated Organic Bin N4->N5

Fig 2: Standard operating workflow for the safe handling of halogenated anilines.

Emergency Response & Methemoglobinemia Management

Due to the delayed onset of methemoglobinemia (often 2 to 4 hours post-exposure), immediate and proactive response is critical even if the researcher feels fine initially.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for a minimum of 15 minutes[7]. Do not use solvents (like acetone) to wash the skin, as this will accelerate the transdermal absorption of the chemical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is labored, administer 100% supplemental oxygen[6].

  • Clinical Intervention: If cyanosis (blue lips/fingertips) is observed, seek emergency medical attention immediately. The clinical antidote for severe methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺.

Disposal and Waste Management Plan

Halogenated anilines are highly toxic to aquatic life and persist in the environment due to their stable carbon-halogen bonds[6].

  • Segregation: Never mix halogenated aniline waste with standard organic waste or acidic waste streams.

  • Containment: Collect all residual solids, contaminated filter paper, and reaction quench liquids in a clearly labeled, chemically compatible HDPE (High-Density Polyethylene) container designated strictly for Halogenated Organic Waste [4].

  • Labeling: Ensure the waste ticket explicitly lists "Halogenated Aniline Derivative" and "Toxic/Environmental Hazard" to alert the disposal facility of the specific methemoglobinemia risk[4].

References

  • National Center for Biotechnology Information (PubChem). "2-Fluoroaniline | C6H6FN | CID 9584." Retrieved from:[Link]

  • Haz-Map. "2-Fluoroaniline - Hazardous Agents." Retrieved from:[Link]

Sources

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